molecular formula C10H19N3O B1586054 Piperazin-1-yl-piperidin-1-yl-methanone CAS No. 41340-88-9

Piperazin-1-yl-piperidin-1-yl-methanone

Cat. No.: B1586054
CAS No.: 41340-88-9
M. Wt: 197.28 g/mol
InChI Key: KYEVTVIFIFPALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazin-1-yl-piperidin-1-yl-methanone (CAS 41340-88-9) is a solid organic compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol . It features a methanone linker connecting piperazine and piperidine rings, a structural motif common in medicinal chemistry. This configuration makes it a valuable chemical scaffold for exploring structure-activity relationships in drug design . Research indicates that this compound and its structural analogs have potential applications as lead compounds in pharmaceutical development, particularly in the search for new antimicrobial or anticancer agents . For instance, piperazine-based molecular hybrids have shown significant inhibitory activity against Mycobacterium tuberculosis , and similar piperazine methanone derivatives are being investigated as TRPV4 antagonists for pain treatment and as inverse agonists of the CB1 receptor . The compound has a melting point of 80-82 °C and a boiling point of 314.4 °C at 760 mmHg . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-1-yl(piperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEVTVIFIFPALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360257
Record name Piperazin-1-yl-piperidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41340-88-9
Record name Piperazin-1-yl-piperidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-PIPERIDINYLCARBONYL)PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the Piperazine-Piperidine Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (Piperazin-1-yl)(piperidin-1-yl)methanone

The (Piperazin-1-yl)(piperidin-1-yl)methanone core represents a privileged scaffold in modern medicinal chemistry. This structure, featuring a piperidine ring and a piperazine ring linked by a central carbonyl group, serves as a versatile building block in the development of novel therapeutic agents. Its prevalence is due to the favorable physicochemical properties conferred by the two saturated heterocycles, which can improve aqueous solubility, metabolic stability, and oral bioavailability. Furthermore, the distinct nitrogen atoms on both rings offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity and selectivity against various biological targets. Derivatives of this core have been investigated for a range of applications, including as antipsychotics and inhibitors of specific enzymes like Fatty Acid Amide Hydrolase (FAAH).[1][2] This guide provides a detailed, field-proven protocol for the synthesis of the parent (piperazin-1-yl)(piperidin-1-yl)methanone, emphasizing the chemical rationale behind the chosen methodology.

Synthetic Strategy: A Logic-Driven Approach

The core transformation required for the synthesis of (piperazin-1-yl)(piperidin-1-yl)methanone is the formation of a urea-like amide bond between the nitrogen atom of a piperidine ring and a nitrogen atom of a piperazine ring. A direct coupling of piperidine and piperazine with a carbonylating agent is unfeasible due to the symmetrical nature of piperazine, which possesses two reactive secondary amine sites. Such an approach would lead to a complex mixture of products, including undesired di-substituted piperazine and polymeric materials.

Therefore, a robust and efficient synthesis necessitates a protection-coupling-deprotection strategy. The most logical approach involves:

  • Protection: Selectively blocking one of the nitrogen atoms of piperazine to ensure mono-acylation. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.[3] The starting material thus becomes 1-BOC-piperazine, a commercially available and widely used intermediate.[3][4]

  • Coupling: Activating the piperidine moiety to form a reactive acyl donor that can readily undergo nucleophilic attack by the free secondary amine of 1-BOC-piperazine. This is efficiently achieved by reacting piperidine with a carbonylating agent like triphosgene or 1,1'-Carbonyldiimidazole (CDI) to form a highly reactive intermediate in situ. This intermediate is then immediately trapped by 1-BOC-piperazine. This method is a cornerstone of modern amide and urea synthesis.[5]

  • Deprotection: Removing the Boc group from the resulting protected intermediate to yield the final target compound. This is cleanly accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleaves the acid-labile Boc group without affecting the newly formed amide bond.

This strategic sequence ensures high yields, excellent purity, and predictable outcomes, making it a self-validating and trustworthy protocol for researchers and drug development professionals.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the two-step synthesis, from starting materials to the final product.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Piperidine Piperidine Intermediate tert-butyl 4-(piperidine-1-carbonyl) piperazine-1-carboxylate Piperidine->Intermediate 1. Activation BocPiperazine 1-BOC-Piperazine BocPiperazine->Intermediate 2. Coupling CDI CDI (Coupling Agent) Intermediate_ref Protected Intermediate Intermediate->Intermediate_ref Acid TFA or HCl (Acid) FinalProduct (Piperazin-1-yl)(piperidin-1-yl)methanone Intermediate_ref->FinalProduct Acidic Cleavage

References

"Piperazin-1-yl-piperidin-1-yl-methanone" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Piperazin-1-yl-piperidin-1-yl-methanone Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors

Introduction: A Focus on a Promising Therapeutic Target

The compound "this compound" represents a versatile chemical scaffold. The specific biological activity of molecules based on this structure is dictated by the chemical groups attached to the piperazine and piperidine rings. Research into derivatives of this scaffold has revealed a wide array of pharmacological activities, including potential applications in oncology, neurodegenerative diseases, and infectious diseases[1][2][3][4].

This guide will provide an in-depth technical exploration of one particularly compelling mechanism of action associated with a subset of these derivatives: the reversible inhibition of Monoacylglycerol Lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system and has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, and inflammatory conditions[5][6]. For the purpose of this guide, we will consider a hypothetical derivative from this class that acts as a potent and selective MAGL inhibitor.

The Role of Monoacylglycerol Lipase in Cellular Signaling

Monoacylglycerol lipase (MAGL) is a serine hydrolase primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a critical signaling molecule that activates the cannabinoid receptors CB1 and CB2, which are involved in regulating a multitude of physiological processes, including pain, mood, appetite, and immune function. By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL effectively terminates its signaling.

Arachidonic acid, a product of 2-AG hydrolysis, is a precursor to prostaglandins, which are pro-inflammatory mediators. Therefore, MAGL activity not only modulates endocannabinoid signaling but also influences inflammatory pathways.

Mechanism of Action: Reversible Inhibition of MAGL

The therapeutic potential of inhibiting MAGL lies in its ability to elevate the levels of 2-AG, thereby enhancing the activation of cannabinoid receptors. This can lead to beneficial effects such as reduced pain and inflammation, and neuroprotection. Furthermore, by reducing the production of arachidonic acid, MAGL inhibitors can also exert anti-inflammatory effects by limiting the synthesis of prostaglandins.

The focus on reversible MAGL inhibitors is a key strategy in drug development. While irreversible inhibitors can lead to a prolonged and profound inactivation of the enzyme, this can also result in side effects associated with the long-term disruption of the endocannabinoid system[5][6]. Reversible inhibitors, on the other hand, offer a more controlled and potentially safer therapeutic approach.

The hypothetical this compound derivative is designed to bind to the active site of MAGL in a non-covalent manner, temporarily blocking the access of 2-AG. This leads to a competitive and reversible inhibition of the enzyme's activity.

Signaling Pathway of MAGL Inhibition

Experimental_Workflow start Start: Compound Synthesis in_vitro_assay In Vitro MAGL Activity Assay start->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination selectivity_assay Selectivity Assays (vs. other hydrolases) ic50_determination->selectivity_assay cell_based_assay Cell-Based 2-AG Quantification selectivity_assay->cell_based_assay downstream_effects Analysis of Downstream Effects (e.g., Prostaglandin levels) cell_based_assay->downstream_effects end End: Lead Optimization downstream_effects->end

References

The Piperazin-1-yl-piperidin-1-yl-methanone Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine and piperidine rings are ubiquitous and invaluable scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities. The combination of these two privileged heterocycles through a methanone linker, creating the piperazin-1-yl-piperidin-1-yl-methanone core, offers a unique three-dimensional architecture with significant potential for fine-tuning pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues based on this core, synthesizing insights from disparate studies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the synthetic strategies, the impact of substitutions on each heterocyclic ring, and the conformational implications for biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Power of Two Privileged Scaffolds

Piperidine and piperazine are six-membered nitrogen-containing heterocycles that are cornerstones of drug design.[1][2] Piperidine's single nitrogen atom provides a basic center for salt formation and hydrogen bonding, while its saturated ring allows for diverse conformational presentations.[1] Piperazine, with its two nitrogen atoms, offers additional points for substitution, enabling the modulation of basicity, solubility, and interactions with biological targets.[2]

The union of these two scaffolds via a methanone (carboxamide) linker creates a versatile platform for the development of novel therapeutics. The this compound core has been explored in the context of various therapeutic areas, including oncology, inflammation, and central nervous system disorders. This guide will dissect the SAR of this scaffold, providing a framework for the rational design of new and improved drug candidates.

General Synthetic Strategies

The synthesis of this compound analogues typically involves the coupling of a substituted piperazine with a substituted piperidine-carboxylic acid or its activated derivative. A common and efficient method is the amide coupling reaction facilitated by a coupling agent.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Piperazine Substituted Piperazine Product This compound Analogue Piperazine->Product Piperidine_acid Substituted Piperidine-carboxylic Acid Piperidine_acid->Product Coupling_agent Coupling Agent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF, DCM)

Caption: General synthetic scheme for this compound analogues.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues can be systematically modulated by altering the substituents on both the piperazine and piperidine rings, as well as by modifying the methanone linker.

The Piperazine Moiety: A Gateway to Diverse Interactions

The piperazine ring, particularly the distal nitrogen atom (N4), is a key point for introducing diversity and influencing the pharmacological profile.

  • Aryl and Heteroaryl Substitutions: The introduction of aryl or heteroaryl groups at the N4 position is a common strategy to engage in aromatic interactions, such as π-π stacking and cation-π interactions, with the target protein. The nature and substitution pattern of this aromatic ring are critical for potency and selectivity. For instance, in a series of multi-target antipsychotics, aryl substitutions on the piperazine were crucial for achieving high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.

  • Alkyl and Benzyl Substitutions: Simple alkyl or benzyl groups at the N4 position can modulate lipophilicity and steric bulk. In some cases, these substitutions can lead to improved metabolic stability and oral bioavailability.

  • Impact on Basicity: The substituent at the N4 position significantly influences the basicity of the piperazine nitrogen atoms. This, in turn, affects the compound's ionization state at physiological pH, which is a critical determinant of its solubility, membrane permeability, and interaction with target proteins.

The Piperidine Ring: Fine-Tuning Potency and Selectivity

The piperidine ring offers another avenue for optimizing the pharmacological properties of the scaffold.

  • Substitution Position: The position of substitution on the piperidine ring is crucial. For example, in a series of CXCR3 chemokine antagonists, substitution at the 2'-position of a piperazine linked to a piperidine had a pronounced effect on receptor affinity.[3]

  • Nature of Substituents: The introduction of various functional groups on the piperidine ring can modulate activity. For instance, in a study of calcitonin gene-related peptide (CGRP) antagonists, piperidine analogues were prepared to improve oral bioavailability and metabolic stability.[2]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. Chiral piperidine scaffolds are increasingly utilized in drug design to enhance potency and selectivity.[1]

The Methanone Linker: More Than Just a Connector

The methanone (carboxamide) linker is not merely a passive connector but plays an active role in the molecule's interaction with its target.

  • Hydrogen Bonding: The amide bond can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), forming crucial interactions with the target protein.

  • Conformational Constraint: The planar nature of the amide bond restricts the relative orientation of the piperazine and piperidine rings, influencing the overall conformation of the molecule. Conformational analysis of piperazine and piperidine analogues has shown that the interplay of different functional groups can significantly affect the preferred three-dimensional structure.[4][5]

Pharmacological Applications and Quantitative Data

Analogues based on the this compound scaffold have shown promise in various therapeutic areas. The following table summarizes representative quantitative data from the literature for compounds containing this or a closely related core.

Compound IDTarget(s)Key Structural FeaturesIC50 / Ki (nM)Reference
Compound 11 D2, 5-HT1A, 5-HT2AAmide-piperidine-aryl moietyD2: 1.2, 5-HT1A: 2.5, 5-HT2A: 3.1
Analogue 18j CXCR3Pyridyl-piperazinyl-piperidinehCXCR3 IC50: 0.2[3]
Derivative 4 MAGLPhenyl(piperazin-1-yl)methanoneIC50: 6100[6]
Compound 4i iNOS/COX-2Ferrocenyl(piperazine-1-yl)methanoneNO production IC50: 7650[7]

Experimental Protocols

The evaluation of this compound analogues involves a range of in vitro and in vivo assays. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.

G Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 48-72h) Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals with a solvent (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Prepare cell membranes expressing the target receptor (e.g., dopamine D2 receptor).

  • Incubate the membranes with a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the inhibition constant (Ki) from the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8]

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and promising platform for the design of novel therapeutic agents. The ability to systematically modify the substituents on both the piperazine and piperidine rings, coupled with the conformational constraints imposed by the methanone linker, provides a rich chemical space for exploration. Future research in this area will likely focus on the development of highly selective ligands for specific biological targets, the optimization of pharmacokinetic properties to enhance drug-likeness, and the exploration of this scaffold for new and emerging therapeutic applications. The insights provided in this guide offer a solid foundation for the continued development of innovative medicines based on this privileged structural motif.

References

Methodological & Application

In Vitro Characterization of Piperazin-1-yl-piperidin-1-yl-methanone: A Guide to Receptor Affinity and Functional Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of early-stage drug discovery, the initial characterization of novel chemical entities is a critical step toward identifying promising therapeutic candidates.[1][2] The piperazine and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of clinically approved drugs targeting a wide range of biological systems, particularly the central nervous system.[3][4] The compound "Piperazin-1-yl-piperidin-1-yl-methanone" features both of these important heterocyclic motifs, suggesting a strong potential for biological activity.[5][6]

This application note provides a detailed, field-proven experimental protocol for the initial in vitro pharmacological evaluation of this compound. Given that piperazine-containing molecules frequently interact with G-protein coupled receptors (GPCRs), this guide will focus on a two-stage assay cascade.[7] First, a radioligand binding assay will determine the compound's affinity for a representative, high-value GPCR target: the human dopamine D2 receptor (D2R).[8][9] Second, a functional assay measuring cyclic adenosine monophosphate (cAMP) levels will elucidate whether the compound acts as an agonist or an antagonist at this receptor.[10] This comprehensive approach provides the foundational data necessary for structure-activity relationship (SAR) studies and further lead optimization.[2][11]

Part 1: Receptor Binding Affinity Profiling (Dopamine D2 Receptor)

The first step in characterizing a novel compound is to determine if it binds to a specific molecular target and with what affinity.[12] Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[11][12] This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for the human D2 receptor.

Principle of the Assay

This assay measures the ability of the unlabeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the D2 receptor. The radioligand used here is [³H]-Spiperone, a well-characterized D2 antagonist.[13][14] By measuring the displacement of [³H]-Spiperone at various concentrations of the test compound, an IC₅₀ (half-maximal inhibitory concentration) can be determined. This value is then used to calculate the Kᵢ, which represents the affinity of the compound for the receptor.[15]

Experimental Workflow: D2R Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis P1 Prepare D2R Membranes (from HEK293-D2R cells) A1 Add Buffer, Radioligand, Test Compound, and Membranes P1->A1 P2 Prepare Assay Buffer P2->A1 P3 Prepare Radioligand ([³H]-Spiperone) P3->A1 P4 Prepare Test Compound (Serial Dilutions) P4->A1 A2 Incubate (e.g., 60 min at 30°C) A1->A2 A3 Terminate Reaction (Rapid Filtration) A2->A3 D1 Wash Filters A3->D1 D2 Measure Radioactivity (Scintillation Counting) D1->D2 D3 Plot Competition Curve (% Inhibition vs. [Compound]) D2->D3 D4 Calculate IC₅₀ and Kᵢ D3->D4

Caption: Workflow for the D2R competitive radioligand binding assay.

Detailed Protocol: D2R Radioligand Binding Assay

Materials and Reagents

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor (long isoform).

  • Radioligand: [³H]-Spiperone (Specific Activity: ~90-120 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

  • Scintillation Cocktail: (e.g., PerkinElmer Betaplate Scint).

  • Equipment: 96-well plate harvester, liquid scintillation counter (e.g., MicroBeta counter), multi-channel pipettes.

Procedure

  • Membrane Preparation: Thaw the frozen D2R membrane aliquot on ice. Resuspend the pellet in fresh, ice-cold Assay Buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes in Assay Buffer to a final concentration of 10-20 µg protein per well.[15]

  • Compound Dilution: Prepare a serial dilution series of this compound in Assay Buffer. A typical concentration range would be from 100 µM down to 0.1 nM in 10 half-log steps.

  • Radioligand Preparation: Dilute the [³H]-Spiperone stock in Assay Buffer to a working concentration that will result in a final assay concentration of approximately 0.2-0.3 nM. This concentration is typically 2-3 times the Kₔ of the radioligand to ensure a sufficient signal while allowing for competition.[13]

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Spiperone + 150 µL D2R membranes.

    • Non-Specific Binding (NSB): 50 µL (+)-Butaclamol (to a final concentration of 10 µM) + 50 µL [³H]-Spiperone + 150 µL D2R membranes.

    • Competition Binding: 50 µL of each test compound dilution + 50 µL [³H]-Spiperone + 150 µL D2R membranes.

  • Incubation: Gently agitate the plate and incubate for 60 minutes at 30°C to allow the binding reaction to reach equilibrium.[15]

  • Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters four times with 200 µL of ice-cold Wash Buffer to remove any unbound radioactivity.

  • Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Specific Binding with Compound) / (Total Specific Binding)]).

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[16]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Data Presentation

ParameterValue
Radioligand ([³H]-Spiperone) Kₔe.g., 0.1 nM
Radioligand Concentration ([L])e.g., 0.25 nM
Test Compound IC₅₀Calculated Value (nM)
Test Compound KᵢCalculated Value (nM)
Hill SlopeCalculated Value

Part 2: Functional Activity Profiling (cAMP Assay)

After establishing binding affinity, the next crucial step is to determine the functional consequence of that binding.[17] Does the compound activate the receptor (agonist), block the action of the native ligand (antagonist), or have no effect? The D2 receptor is canonically coupled to the Gαᵢ protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10] This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay to measure changes in cAMP.

Signaling Pathway: D2 Receptor and cAMP Modulation

G Agonist D2R Agonist (or Test Compound) Receptor Dopamine D2 Receptor (D2R) Agonist->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) G_alpha->AC INHIBITS cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: D2R-mediated inhibition of the adenylyl cyclase/cAMP pathway.

Detailed Protocol: HTRF cAMP Functional Assay

Principle of the Assay This assay is a competitive immunoassay.[18] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a specific antibody labeled with a Europium cryptate.[19] When the cryptate and d2 are in close proximity, FRET occurs. An increase in cellular cAMP displaces the d2-tracer, decreasing the FRET signal. To measure Gαᵢ-mediated inhibition, cells are first stimulated with forskolin to raise basal cAMP levels, making the subsequent agonist-induced decrease measurable.[20][21]

Materials and Reagents

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Assay Kit: HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer). The kit includes cAMP-d2, anti-cAMP cryptate, and lysis buffer.

  • Stimulant: Forskolin.

  • Reference Agonist: Quinpirole.

  • Reference Antagonist: Haloperidol or (+)-Butaclamol.

  • Test Compound: this compound.

  • Assay Plates: White, low-volume 384-well plates.

  • Equipment: HTRF-compatible plate reader.

Procedure: Antagonist Mode

  • Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at a density of ~0.5-1.0 x 10⁶ cells/mL.

  • Compound Plating: Add 5 µL of the test compound (this compound) at various concentrations to the 384-well plate. Also include wells for the reference antagonist.

  • Cell Addition & Pre-incubation: Add 5 µL of the cell suspension to each well. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution of the reference agonist (Quinpirole) at a concentration that gives ~80% of its maximal effect (EC₈₀), also containing forskolin (e.g., 10 µM final concentration). Add 5 µL of this solution to the wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP cryptate solution (prepared in lysis buffer as per the manufacturer's protocol).[22]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

To test for Agonist Mode , omit the reference agonist (Quinpirole) and the pre-incubation step. The test compound is added along with forskolin, and a decrease in the FRET signal relative to forskolin alone would indicate agonist activity.

Data Analysis and Interpretation
  • Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Convert Ratio to cAMP Concentration: Use a standard curve (run in parallel on the same plate) to convert the HTRF ratio to nM of cAMP.[23]

  • Plot Dose-Response Curves:

    • Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound. The data should show an increase in cAMP as the test compound blocks the inhibitory effect of the reference agonist. Calculate the IC₅₀.

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC₅₀.

  • Determine Potency: The EC₅₀ (for agonists) or IC₅₀ (for antagonists) represents the potency of the compound in this functional assay.

Data Presentation

Assay ModeTest CompoundParameterValue (nM)
AgonistQuinpirole (Control)EC₅₀e.g., 5.2 nM
AgonistThis compoundEC₅₀Calculated Value
AntagonistHaloperidol (Control)IC₅₀e.g., 2.1 nM
AntagonistThis compoundIC₅₀Calculated Value

Conclusion

This application note provides a robust, two-tiered framework for the initial in vitro characterization of "this compound." By first establishing its binding affinity at the human D2 receptor through a radioligand binding assay and subsequently defining its functional profile as either an agonist or antagonist via a cAMP assay, researchers can generate the critical data needed to make informed decisions in the drug discovery pipeline.[24][25] Adherence to these detailed protocols, grounded in established pharmacological principles, will ensure the generation of high-quality, reproducible data, paving the way for further investigation and optimization of this promising chemical scaffold.[26]

References

Mastering the Preparation of Piperazin-1-yl-piperidin-1-yl-methanone Stock Solutions: An In-depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of stock solutions of the novel compound Piperazin-1-yl-piperidin-1-yl-methanone. The methodologies outlined herein are grounded in established principles of chemical handling and solution preparation, ensuring accuracy, reproducibility, and safety. This guide emphasizes the rationale behind each step, empowering the user to adapt the protocol to specific experimental needs while maintaining the integrity of the compound.

Introduction

This compound is a heterocyclic amide with potential applications in various fields of biomedical research and drug discovery. Its unique structure, featuring both piperazine and piperidine moieties, suggests a diverse range of biological activities. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure reliable and reproducible experimental outcomes. This document provides a robust framework for the solubilization and storage of this compound, addressing key considerations such as solvent selection, safety precautions, and stability.

Compound Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of its stock solutions. The key specifications for this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compound-
CAS Number 41340-88-9
Molecular Formula C₁₀H₁₉N₃O
Molecular Weight 197.28 g/mol
Form Solid
Melting Point 80-82 °C (hydrochloride salt)
Boiling Point 314.4 °C at 760 mmHg (hydrochloride salt)
Density 1.106 g/cm³ (hydrochloride salt)

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), when handling the solid compound and its solutions.

  • Respiratory Protection: Avoid inhaling dust or aerosols. Handle the solid compound in a well-ventilated area or a chemical fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Protocol for Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a stock solution of this compound. The choice of solvent is critical and should be based on the specific requirements of the downstream application.

Materials and Equipment
  • This compound (solid)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber vials for storage

  • Solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Phosphate-Buffered Saline (PBS))

Solvent Selection Rationale

The solubility of piperazine and piperidine derivatives can vary significantly. Based on the general properties of these classes of compounds, the following solvents are recommended for initial solubility testing:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for in vitro assays.

  • Ethanol: A polar protic solvent that is often used for in vivo studies due to its lower toxicity compared to DMSO.

  • Aqueous Buffers (e.g., PBS): The solubility of piperazine and piperidine-containing compounds in aqueous solutions can often be enhanced by adjusting the pH. As basic compounds, their solubility typically increases in acidic conditions due to salt formation.

Step-by-Step Protocol
  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the solid compound using an analytical balance. Perform this step in a chemical fume hood to minimize inhalation exposure.

  • Dissolution:

    • Transfer the weighed compound to a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent (e.g., DMSO or ethanol) to the flask, approximately 50-70% of the final volume.

    • Cap the flask and vortex thoroughly to facilitate dissolution. Gentle warming (not exceeding 40°C) or sonication in a water bath can be used to aid in the dissolution of poorly soluble compounds. Visually inspect the solution to ensure that all solid particles have dissolved.

  • Final Volume Adjustment: Once the compound is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and protect the compound from light.

    • Store the aliquots at -20°C or -80°C for long-term storage. The stability of the compound in solution should be validated for the specific storage conditions and duration.

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of a stock solution of this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Compound Equilibrate->Weigh Prevent Condensation AddSolvent Add Solvent (50-70% of final volume) Weigh->AddSolvent Transfer to Volumetric Flask Dissolve Vortex / Sonicate (Gentle Warming if needed) AddSolvent->Dissolve Facilitate Dissolution AdjustVolume Adjust to Final Volume Dissolve->AdjustVolume Ensure Complete Dissolution Homogenize Homogenize Solution AdjustVolume->Homogenize Ensure Uniform Concentration Aliquot Aliquot into Vials Homogenize->Aliquot Prepare for Storage Store Store at -20°C or -80°C Aliquot->Store Long-term Stability

Stock Solution Preparation Workflow

Conclusion

The protocol described in this application note provides a reliable and safe method for the preparation of stock solutions of this compound. By understanding the rationale behind each step, researchers can confidently prepare high-quality stock solutions, which are essential for obtaining accurate and reproducible results in their studies. It is imperative to always adhere to good laboratory practices and appropriate safety precautions when handling this and any other chemical compound.

Application Notes and Protocols for the Analytical Characterization of (Piperazin-1-yl)(piperidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Piperazin-1-yl)(piperidin-1-yl)methanone is a chemical entity featuring both piperazine and piperidine rings linked by a ketone functional group. The piperazine and piperidine moieties are prevalent scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The dual nature of this molecule, possessing a secondary amine in the piperazine ring and a tertiary amide linkage, presents a unique analytical challenge. Accurate and robust analytical methods are therefore essential for its identification, purity assessment, and overall characterization in research and development settings.

This comprehensive guide provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles for analogous structures and are designed to ensure scientific integrity and trustworthiness in your results.

Structural and Physicochemical Properties

Before delving into analytical protocols, a foundational understanding of the molecule's properties is crucial for method development. (Piperazin-1-yl)(piperidin-1-yl)methanone is a polar, basic compound. The presence of the piperazine ring, with its two nitrogen atoms, imparts basicity to the molecule. The molecule's polarity suggests good solubility in polar organic solvents. However, the lack of a strong chromophore means that direct UV detection at higher wavelengths might be challenging, potentially necessitating derivatization for sensitive HPLC analysis.[4][5][6]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for assessing the purity of (Piperazin-1-yl)(piperidin-1-yl)methanone and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like our target molecule.[4] Given the compound's polar and basic nature, several HPLC modes can be employed.

RP-HPLC is a common starting point. However, due to the compound's hydrophilicity, it may exhibit poor retention on traditional C18 columns.[7] To overcome this, several strategies can be employed:

  • Use of Ion-Pairing Reagents: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of the basic analyte on the nonpolar stationary phase.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar compounds, utilizing a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4][8]

Since the target molecule lacks a significant UV chromophore, derivatization is often necessary to achieve high sensitivity with a UV detector.[5][6] A common derivatizing agent for secondary amines like the one in the piperazine ring is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active product.[4][5][6]

Protocol 1: RP-HPLC-UV Analysis after Derivatization with NBD-Cl

Objective: To quantify (Piperazin-1-yl)(piperidin-1-yl)methanone by HPLC with UV detection following pre-column derivatization.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Analytical column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • (Piperazin-1-yl)(piperidin-1-yl)methanone reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Sodium borate buffer (pH 9.0)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation (Derivatization):

    • To an aliquot of the sample or standard solution, add an excess of NBD-Cl solution (prepared in acetonitrile).

    • Add sodium borate buffer to maintain an alkaline pH, which facilitates the reaction.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[4]

    • Cool the solution to room temperature and dilute with the mobile phase before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

    • UV Detection: The wavelength will depend on the absorption maximum of the NBD-derivative, which should be determined using a PDA detector.[5]

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte based on its retention time compared to the derivatized standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Table 1: Typical HPLC Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.[9] For (Piperazin-1-yl)(piperidin-1-yl)methanone, its volatility may be sufficient for GC analysis, although derivatization might be necessary to improve its chromatographic properties and prevent on-column degradation.

Protocol 2: GC-MS Analysis for Identification and Purity

Objective: To identify (Piperazin-1-yl)(piperidin-1-yl)methanone and assess its purity by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or time-of-flight)

  • GC column: A nonpolar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

Reagents:

  • Suitable solvent for sample dissolution (e.g., dichloromethane, methanol)

  • (Piperazin-1-yl)(piperidin-1-yl)methanone sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound.

  • Data Analysis:

    • The retention time of the peak corresponding to the analyte can be used for identification.

    • The mass spectrum will show a molecular ion peak (if stable) and characteristic fragmentation patterns. The fragmentation of the piperidine and piperazine rings will produce specific ions that can be used for structural confirmation. For instance, piperidine alkaloids often show a base peak corresponding to the loss of a side chain.[10]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Injection Dissolution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Identification Chromatogram->Identification MassSpectrum->Identification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for confirming the chemical structure of (Piperazin-1-yl)(piperidin-1-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR should be performed.

Insights from NMR:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperazine and piperidine rings. The chemical shifts and coupling patterns of these protons will provide detailed information about the connectivity and conformation of the molecule. Due to the amide bond, restricted rotation may lead to the observation of multiple conformers at room temperature, resulting in broadened or multiple sets of signals.[11][12][13]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is a key indicator of the amide functionality.[14]

Protocol 3: NMR Spectroscopic Analysis

Objective: To confirm the structure of (Piperazin-1-yl)(piperidin-1-yl)methanone.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • (Piperazin-1-yl)(piperidin-1-yl)methanone sample

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the sample in the appropriate deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[15]

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

NMR_Analysis_Logic cluster_input Input cluster_spectroscopy NMR Spectroscopy cluster_information Derived Information cluster_output Output Compound (Piperazin-1-yl)(piperidin-1-yl)methanone H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Compound->TwoD_NMR Proton_Env Proton Environments (Chemical Shift, Integration) H_NMR->Proton_Env Connectivity Proton-Proton Connectivity H_NMR->Connectivity Carbon_Skeleton Carbon Skeleton (Chemical Shift) C_NMR->Carbon_Skeleton TwoD_NMR->Connectivity CH_Correlation Carbon-Proton Correlation TwoD_NMR->CH_Correlation Structure Unambiguous Structure Confirmation Proton_Env->Structure Connectivity->Structure Carbon_Skeleton->Structure CH_Correlation->Structure

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FT-IR Absorptions:

  • N-H Stretch: The secondary amine in the piperazine ring will show a characteristic N-H stretching vibration in the region of 3350-3310 cm⁻¹.[16] The absence of a primary amine's two-band pattern is a key diagnostic feature.[17]

  • C=O Stretch: The amide carbonyl group will exhibit a strong absorption band in the range of 1680-1630 cm⁻¹.

  • C-N Stretch: The C-N stretching vibrations of the aliphatic amines will appear in the 1250–1020 cm⁻¹ region.[16]

Protocol 4: FT-IR Spectroscopic Analysis

Objective: To identify the key functional groups in (Piperazin-1-yl)(piperidin-1-yl)methanone.

Instrumentation:

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.[18]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 2: Expected FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3350 - 3310Medium
C-H Stretch (aliphatic)3000 - 2850Medium to Strong
C=O Stretch (amide)1680 - 1630Strong
C-N Stretch (aliphatic amine)1250 - 1020Medium to Weak

Conclusion

The analytical characterization of (Piperazin-1-yl)(piperidin-1-yl)methanone requires a multi-technique approach. The protocols and guidelines presented in this document provide a robust framework for the separation, quantification, and structural elucidation of this compound. By combining chromatographic and spectroscopic methods, researchers can ensure the identity, purity, and quality of their samples, which is paramount for reliable scientific outcomes and drug development endeavors.

References

Application Note: Structural Confirmation of Piperazin-1-yl-piperidin-1-yl-methanone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the structural confirmation of the synthesized compound, Piperazin-1-yl-piperidin-1-yl-methanone, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive methodology, including sample preparation, and the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR data. The protocols and interpretive guidance herein are designed to ensure scientifically sound and verifiable structural elucidation, critical for applications in medicinal chemistry and drug development.

Introduction: The Imperative of Unambiguous Structural Verification

In the synthesis of novel chemical entities, the unequivocal confirmation of the molecular structure is a cornerstone of scientific rigor. For a molecule such as this compound, which incorporates two distinct heterocyclic rings linked by a carbonyl group, subtle isomeric possibilities necessitate a robust analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the complete structural elucidation of organic molecules in solution.[1][2] Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed "fingerprint" of the molecule, revealing not only the presence of specific functional groups but also their connectivity.

This guide will walk the user through the logical workflow for confirming the structure of this compound, from initial sample preparation to the final interpretation of a suite of NMR experiments.

Predicted NMR Spectral Characteristics

A foundational step in NMR-based structural confirmation is the prediction of the expected spectrum based on the putative structure. This allows for a targeted analysis of the acquired data.

Molecular Structure and Atom Numbering:

Caption: Structure of this compound with atom numbering.

Expected ¹H NMR Signatures:

The proton NMR spectrum is anticipated to show distinct signals for the piperidine and piperazine ring protons. Due to the amide bond, hindered rotation around the C7-N1 bond may lead to broadened signals for the piperidine protons adjacent to the nitrogen (C2 and C6).

Expected ¹³C NMR Signatures:

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon (C7) and distinct signals for the carbons of the two heterocyclic rings.

Table 1: Predicted Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
C2, C6~3.4 - 3.8~45 - 50Protons and carbons alpha to the amide nitrogen are deshielded.
C3, C5~1.5 - 1.7~25 - 30Aliphatic protons and carbons in the piperidine ring.
C4~1.5 - 1.7~24 - 28Aliphatic proton and carbon in the piperidine ring.
C7-~165 - 175Carbonyl carbon, significantly deshielded.
C10, C14~3.4 - 3.8~45 - 50Protons and carbons alpha to the amide nitrogen.
C11, C13~2.8 - 3.2~40 - 45Protons and carbons alpha to the secondary amine.
N12-H~1.5 - 3.0 (broad)-Exchangeable proton, signal may be broad and its position concentration-dependent.

Note: These are estimated chemical shifts and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following protocols are designed to yield high-quality NMR data suitable for unambiguous structural confirmation.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.[3]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard[5][6][7][8]

  • High-quality 5 mm NMR tubes[9]

  • Pasteur pipette and glass wool

Protocol:

  • Weigh approximately 10-20 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[10] The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with the analyte's signals.[11] CDCl₃ is a common choice for many organic molecules.

  • Add a small amount of TMS to the solvent. TMS is used as an internal reference, with its ¹H and ¹³C signals set to 0.00 ppm.[5][6][7][8]

  • Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be used.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[3][12]

  • Cap the NMR tube securely and label it clearly.

G cluster_prep Sample Preparation weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent + TMS (0.6-0.7 mL) weigh->dissolve Add solvent filter Filter into NMR Tube dissolve->filter Transfer cap Cap and Label filter->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).[13]

  • Spectral Width (sw): Approximately 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time (aq): Around 3-4 seconds to ensure good resolution.[14][15]

  • Relaxation Delay (d1): 1-2 seconds.[16]

  • Number of Scans (ns): 8 to 16 scans for a reasonably concentrated sample.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg' on Bruker systems).

  • Spectral Width (sw): Approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time (aq): Around 1-2 seconds.[17]

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 scans or more, as ¹³C has a low natural abundance.

2D COSY (Correlation Spectroscopy) Acquisition:

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[1][18]

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygp' on Bruker systems).

  • Spectral Width (sw): Same as the ¹H NMR experiment in both dimensions.

  • Number of Scans (ns): 2-4 scans per increment.

2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Purpose: To identify direct one-bond correlations between protons and carbons.[19][20]

  • Pulse Program: Standard HSQC pulse sequence (e.g., 'hsqcedetgpsp' on Bruker systems).

  • Spectral Width (sw): F2 (¹H) dimension same as ¹H NMR; F1 (¹³C) dimension sufficient to cover the expected carbon chemical shift range (~180 ppm).

  • Number of Scans (ns): 4-8 scans per increment.

Data Processing and Interpretation: A Step-by-Step Guide

G cluster_workflow Data Interpretation Workflow h1 ¹H NMR Analysis: - Chemical Shift - Integration - Multiplicity cosy COSY Analysis: - Identify Spin Systems (Piperidine & Piperazine) h1->cosy c13 ¹³C NMR Analysis: - Chemical Shift - Number of Signals hsqc HSQC Analysis: - Correlate ¹H and ¹³C Signals c13->hsqc cosy->hsqc structure Combine all data to confirm the final structure hsqc->structure

Caption: Logical workflow for NMR data interpretation.

Step 1: Analyze the ¹H NMR Spectrum

  • Chemical Shift: Compare the observed chemical shifts with the predicted values in Table 1.

  • Integration: The relative areas of the peaks should correspond to the number of protons in each environment. For example, the signals for the piperidine ring protons (C2-C6) should integrate to a total of 10 protons, and the piperazine ring protons (C10, C11, C13, C14) should integrate to 8 protons.

  • Multiplicity (Splitting Patterns): The splitting of signals provides information about neighboring protons. For instance, protons on adjacent carbons in the rings will show coupling to each other.

Step 2: Analyze the ¹³C NMR Spectrum

  • Count the number of distinct carbon signals. For the proposed structure, we expect to see 6 unique carbon signals (C2/C6, C3/C5, C4, C7, C10/C14, C11/C13) due to molecular symmetry.

  • Confirm the presence of the carbonyl carbon signal in the downfield region (~165-175 ppm).

Step 3: Interpret the 2D COSY Spectrum

  • Look for off-diagonal cross-peaks, which indicate proton-proton coupling.[18]

  • Trace the coupling networks to confirm the connectivity within the piperidine and piperazine rings. For example, the protons on C2 should show a correlation to the protons on C3, which in turn will show a correlation to the protons on C4, and so on around the ring.

Step 4: Interpret the 2D HSQC Spectrum

  • Each cross-peak in the HSQC spectrum represents a direct attachment of a proton to a carbon.[19][20]

  • Use this information to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.5 ppm that integrates to 4 protons should show a correlation to the carbon signal at ~48 ppm, confirming their assignment as the C2 and C6 positions.

By systematically analyzing the data from these four NMR experiments, a complete and unambiguous structural confirmation of this compound can be achieved. Any significant deviation from the expected spectra would warrant further investigation and potential re-evaluation of the synthetic outcome.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds. By following the detailed protocols and interpretive strategies outlined in this application note, researchers can confidently verify the structure of this compound. This rigorous analytical approach is fundamental to ensuring the quality and integrity of chemical research and development.

References

Application Note: High-Resolution Mass Spectrometry for Accurate Molecular Weight Determination of Piperazin-1-yl-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and precise method for the molecular weight determination of Piperazin-1-yl-piperidin-1-yl-methanone using High-Resolution Accurate-Mass (HRAM) Spectrometry. Accurate mass measurement is a critical first step in the structural elucidation and quality control of novel chemical entities in pharmaceutical research and development.[1][2][3] We detail a protocol employing Electrospray Ionization (ESI) coupled with an Orbitrap mass analyzer, which provides sub-ppm mass accuracy, unequivocally confirming the elemental composition of the target compound.[4][5] The principles behind the selection of the ionization method and mass analyzer are discussed, followed by a comprehensive, step-by-step protocol for sample preparation, instrument setup, data acquisition, and analysis. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable method for characterizing similar small molecules.

Introduction and Scientific Rationale

This compound is a small molecule containing both piperazine and piperidine moieties, which are common scaffolds in medicinal chemistry.[6][7][8] The precise determination of its molecular weight is fundamental to verify its chemical identity, assess purity, and support regulatory filings. High-Resolution Mass Spectrometry (HRAM MS) is the gold standard for this task, offering exceptional mass accuracy and resolution that allows for the differentiation of compounds with very similar nominal masses (isobars).[9][10]

Causality of Experimental Choices
  • Ionization Method: Electrospray Ionization (ESI) The chemical structure of this compound features multiple basic nitrogen atoms, making it highly polar and readily protonated in solution. Electrospray Ionization (ESI) is the ideal "soft ionization" technique for such molecules.[11][12][13] ESI generates gas-phase ions directly from a liquid sample with minimal fragmentation, preserving the intact molecular ion for accurate mass measurement.[11][12] Its high efficiency for polar and ionizable compounds makes it superior to alternatives like Atmospheric Pressure Chemical Ionization (APCI), which is better suited for less polar and more volatile analytes.[14][15][16][17][18] The analysis will be conducted in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Mass Analyzer: Orbitrap High-Resolution Mass Spectrometry To achieve unambiguous molecular formula confirmation, a mass analyzer with high resolving power and mass accuracy is essential.[9] Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are the leading platforms for this purpose.[3][4][19][20] This protocol utilizes an Orbitrap-based mass spectrometer, which consistently delivers high resolution (often >100,000 FWHM) and sub-ppm mass accuracy.[4][5][21] This level of performance is critical to distinguish the target analyte from potential matrix interferences and to provide high confidence in the assigned elemental composition.[9]

Analyte Information

The fundamental properties of the target compound are summarized below. The theoretical monoisotopic mass is calculated from the most abundant isotopes of its constituent elements and serves as the reference value for accurate mass validation.

PropertyValue
Compound Name This compound
Molecular Formula C₁₀H₁₉N₃O
Theoretical Avg. Mass 197.28 g/mol
Theoretical Mono. Mass 197.15281 Da
Protonated Ion [M+H]⁺ 198.16019 Da

Structure:

(Simplified representation of piperidine ring bonded to carbonyl, bonded to piperazine ring)

Experimental Workflow and Protocols

The overall experimental process is designed for clarity, reproducibility, and accuracy, moving from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-HRAM MS Analysis cluster_data Data Processing prep1 Weigh 1 mg of Analyte Standard prep2 Dissolve in 1 mL Methanol (1 mg/mL) prep1->prep2 prep3 Create 1 µg/mL Working Solution in ACN/H₂O + 0.1% FA prep2->prep3 lc Direct Infusion or Rapid LC Gradient prep3->lc ms ESI+ Full Scan Acquisition on Orbitrap MS lc->ms process1 Extract Ion Chromatogram for m/z 198.16019 ms->process1 process2 Determine Centroid Mass of [M+H]⁺ Peak process1->process2 process3 Calculate Mass Error (ppm) & Confirm Formula process2->process3

Caption: Experimental workflow for accurate mass determination.

Protocol: Sample Preparation

A clean sample is paramount for achieving high-quality mass spectrometry data.[22][23] This protocol minimizes matrix effects and ensures efficient ionization.[24]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound standard. Dissolve the solid in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Prepare a final working solution with a concentration of 1 µg/mL in a solvent mixture of 50:50 acetonitrile/water containing 0.1% formic acid. The formic acid is crucial as it serves as a proton source to facilitate the formation of the [M+H]⁺ ion in the ESI source.[25]

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC or MS system.[24]

Protocol: HRAM LC-MS System Configuration

The following parameters are provided as a starting point and should be optimized for the specific instrument in use. This protocol assumes an Orbitrap-based mass spectrometer coupled to a UHPLC system.

Table 1: Instrument Parameters

ParameterSettingRationale
LC System
Injection Volume2 µLStandard volume for good sensitivity without overloading.
Mobile Phase AWater + 0.1% Formic AcidAqueous phase with acid for protonation.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic phase with acid for protonation.
Flow Rate0.4 mL/minTypical flow rate for standard analytical columns.
Gradient5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 minA rapid gradient ensures the compound elutes as a sharp peak for optimal S/N.
MS System (ESI Source)
Ionization ModePositiveTo detect the protonated [M+H]⁺ species.[25]
Capillary Voltage3.5 kVOptimizes the electrospray process for stable ion generation.[11]
Sheath/Aux Gas Flow40 / 10 (arbitrary units)Aids in droplet desolvation and ion formation.
Source Temperature320 °CFacilitates solvent evaporation from the ESI droplets.
MS System (Analyzer)
Scan TypeFull MS (Profile Mode)Acquires data across a mass range to detect the molecular ion and any adducts.
Mass Range100 - 500 m/zCovers the expected molecular ion and potential dimers or fragments.
Resolution120,000 @ m/z 200High resolution is necessary to achieve accurate mass measurement for formula confirmation.[4][9]
AGC Target1e6Prevents space-charge effects in the Orbitrap analyzer.
Maximum IT100 msBalances sensitivity with scan speed.

Data Analysis and Expected Results

Methodical data analysis is required to confirm the molecular weight and elemental composition with high confidence.

  • Mass Spectrum Analysis: The acquired full-scan mass spectrum should be examined for the presence of the target ion. The most abundant ion is expected to be the protonated molecule [M+H]⁺ at a theoretical m/z of 198.16019.

  • Mass Accuracy Calculation: The mass accuracy is calculated in parts-per-million (ppm) using the following formula. A mass error of < 3 ppm is considered excellent confirmation of the elemental composition. Mass Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

  • Isotopic Pattern Matching: The instrument software should be used to compare the observed isotopic pattern of the ion at m/z 198.16 with the theoretical pattern for C₁₀H₂₀N₃O⁺. A close match provides orthogonal confirmation of the elemental formula.

Table 2: Expected Results for Molecular Weight Confirmation

ParameterExpected ValueConfidence Metric
Observed [M+H]⁺ ~198.1601 DaThe centroid mass from the high-resolution spectrum.
Theoretical [M+H]⁺ 198.16019 DaCalculated value for C₁₀H₂₀N₃O⁺.
Mass Error < 3 ppmA low ppm error indicates high accuracy and confidence in the measurement.[10]
Isotope Pattern Match > 95% ScoreConfirms the number of carbon atoms and overall elemental composition.

Structural Confirmation via Tandem MS (MS/MS)

While not the primary goal of molecular weight determination, tandem mass spectrometry (MS/MS) can provide valuable structural confirmation.[6] By isolating the precursor ion (m/z 198.16) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation of piperazine and piperidine derivatives often involves cleavage of the C-N bonds within and adjacent to the rings.[26][27][28]

G parent [M+H]⁺ m/z 198.16 frag1 Piperidinyl-carbonyl ion [C₆H₁₀NO]⁺ m/z 112.08 parent->frag1 Amide Bond Cleavage frag2 Protonated Piperazine [C₄H₁₁N₂]⁺ m/z 87.09 parent->frag2 Amide Bond Cleavage loss1 - C₄H₁₀N₂ (Piperazine) loss2 - C₆H₉NO (Piperidinyl-carbonyl)

Caption: Predicted fragmentation pathway of [M+H]⁺.

Method Trustworthiness and Validation

For use in regulated environments, such as pharmaceutical development, this analytical method must be validated.[29][30] Key parameters to assess include:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components. HRAM provides high specificity.[31]

  • Accuracy & Precision: Determined by analyzing replicate preparations of a known standard. Accuracy should be close to the true value, and precision (expressed as %RSD) should be low.[32]

  • Linearity: Establishes the concentration range over which the instrument response is proportional to the analyte concentration.[32]

Conclusion

The protocol described in this application note provides a definitive and highly reliable method for determining the molecular weight and confirming the elemental composition of this compound. The combination of Electrospray Ionization with a high-resolution Orbitrap mass analyzer delivers the sub-ppm mass accuracy required for confident structural assignment in a drug discovery and development setting. The methodology is robust, sensitive, and can be readily adapted for the characterization of other novel polar small molecules.

References

Application Notes and Protocols for the Evaluation of (Piperazin-1-yl-piperidin-1-yl)-methanone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Extensive investigation of the scientific literature indicates that "(Piperazin-1-yl-piperidin-1-yl)-methanone" is not a widely characterized compound for anticancer applications under this specific chemical name. Consequently, this document provides a comprehensive framework and a series of robust protocols for the initial evaluation of a novel compound possessing this piperazine-piperidine methanone scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1][2] This guide is designed to empower researchers to systematically assess the compound's anticancer potential, from determining its cytotoxic effects to elucidating its mechanism of action.

Part 1: Scientific Rationale and Strategic Planning

The Piperazine-Piperidine Scaffold in Oncology

The six-membered nitrogen-containing heterocycles, piperazine and piperidine, are foundational components in a multitude of approved pharmaceuticals.[2] Their prevalence is due to their ability to confer favorable physicochemical and pharmacokinetic properties, such as aqueous solubility and the ability to cross cell membranes.[1][3] The piperazine ring, in particular, is a cornerstone of numerous anticancer drugs, including kinase inhibitors like Imatinib and Palbociclib.[1][4] The dual nitrogen atoms of piperazine offer versatile points for chemical modification and can engage in critical hydrogen bonding within the active sites of target proteins.[3]

Given this precedent, a novel compound like "(Piperazin-1-yl-piperidin-1-yl)-methanone" warrants investigation. A logical starting hypothesis is that it may function by inhibiting a signaling pathway critical for cancer cell survival and proliferation.

Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant number of kinase inhibitors incorporating piperazine moieties target the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade.[5][6] This pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[8]

We will therefore proceed with the hypothesis that "(Piperazin-1-yl-piperidin-1-yl)-methanone" may exert its anticancer effects by inhibiting one or more kinases within this pathway. Key nodes for investigation include PI3K, Akt, and mTOR. A decrease in the phosphorylation of downstream effectors of these kinases would serve as a robust biomarker for on-target activity.[8][9]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4EBP1->Proliferation Test_Compound (Piperazin-1-yl-piperidin-1-yl) -methanone Test_Compound->PI3K Hypothesized Inhibition Test_Compound->Akt Test_Compound->mTORC1

Figure 1: Hypothesized inhibition points within the PI3K/Akt/mTOR pathway.

Strategic Selection of Cancer Cell Lines

The choice of cell lines is critical for meaningful results.[10] Based on our hypothesis, an initial screening panel should include cell lines with known alterations in the PI3K pathway, which may confer sensitivity to the test compound.

Cell Line Cancer Type Relevant Genotype Rationale for Selection
HCT116 Colon CarcinomaPIK3CA mutant (H1047R)Represents cancers with activating mutations in PI3K itself.
MCF-7 Breast AdenocarcinomaPIK3CA mutant (E545K)Common breast cancer line with a PI3K activating mutation.
PC-3 Prostate CarcinomaPTEN nullLacks the PTEN tumor suppressor, leading to hyperactivation of Akt.
U-87 MG GlioblastomaPTEN nullA well-characterized brain tumor model with an overactive PI3K pathway.
A549 Lung CarcinomaWild-type for PI3K pathwayServes as a control to assess efficacy in a pathway-normal background.

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the essential in vitro assays required to characterize the anticancer activity of "(Piperazin-1-yl-piperidin-1-yl)-methanone".

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This initial assay is crucial for determining the concentration range over which the compound affects cell viability and for calculating the half-maximal inhibitory concentration (IC50).[11] The principle is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in metabolically active, viable cells.[12]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • Test Compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[14]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[11] Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common concentration range for initial screening is 0.01, 0.1, 1, 10, and 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO concentration matched to the highest compound dose) and untreated control wells.

  • Incubation: Incubate the plates for 48 or 72 hours.[15]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of ~0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[14][16]

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[11] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[11]

Hypothetical Data Summary:

Cell Line Compound IC50 (µM) after 48h
HCT1165.2 ± 0.8
MCF-78.1 ± 1.1
PC-32.5 ± 0.4
U-87 MG4.7 ± 0.6
A54925.3 ± 3.5
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). It uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, allowing for the quantification of DNA content per cell via flow cytometry.[17][18]

Materials:

  • Treated and untreated cells (~1 x 10⁶ per sample)

  • Ice-cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[18][19]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentration for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to prevent clumping.[20] Fix the cells for at least 30 minutes on ice or overnight at -20°C.[18][21]

  • Washing: Centrifuge the fixed cells (500 x g, 5 min) and discard the ethanol. Wash the pellet twice with cold PBS.[21]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase is crucial to degrade RNA, which PI can also bind to.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the appropriate channel (e.g., FL-2 or FL-3).[22] Gate on single cells to exclude doublets.[18]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]

Cell_Cycle G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 Cytokinesis

Figure 2: The four main phases of the eukaryotic cell cycle.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[23] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[24] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic).[25]

Materials:

  • Treated and untreated cells (~5 x 10⁵ per sample)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)[25]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of the compound for a relevant time period (e.g., 24, 48 hours).

  • Harvesting: Collect all cells, including the supernatant containing floating cells. Wash the cells once with cold PBS.[23]

  • Resuspension: Centrifuge and resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[25]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the 100 µL cell suspension.[24][25]

  • Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.[25]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[25]

  • Data Interpretation:

    • Annexin V- / PI-: Live, viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

Protocol 4: Mechanism Validation by Western Blotting

Western blotting is essential to confirm the on-target effects of the compound on the proposed PI3K/Akt/mTOR pathway. The analysis focuses on detecting changes in the phosphorylation status of key downstream proteins.[8][26]

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[27]

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies[27]

  • Chemiluminescent substrate (ECL)

  • Imaging system

Key Primary Antibodies:

Target Protein Significance Expected Change
Phospho-Akt (Ser473) Direct downstream target of mTORC2, key node for PI3K pathway activity.[]Decrease
Phospho-Akt (Thr308) Phosphorylated by PDK1, indicates PI3K activity.[]Decrease
Total Akt Loading control to normalize phosphorylation signal.[27]No change
Phospho-S6K (Thr389) Downstream effector of mTORC1, indicates mTOR activity.Decrease
Total S6K Loading control for phospho-S6K.No change
Cleaved Caspase-3 Marker of apoptosis execution.Increase
β-Actin or GAPDH Overall protein loading control.[26]No change

Procedure:

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 2-6 hours) to observe signaling changes. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27]

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[27] Quantify band intensity using densitometry software.

Part 3: Data Interpretation and Future Directions

Successful execution of these protocols will provide a comprehensive initial profile of "(Piperazin-1-yl-piperidin-1-yl)-methanone". If the compound demonstrates potent cytotoxicity (low µM IC50 values), induces cell cycle arrest or apoptosis, and demonstrably reduces the phosphorylation of key proteins like Akt and S6K, it would strongly support the hypothesis that it is an inhibitor of the PI3K/Akt/mTOR pathway.

Subsequent steps would involve more specific in vitro kinase assays to identify the precise molecular target(s), followed by in vivo studies in xenograft models to assess efficacy and tolerability in a whole-organism context.

References

Application Note: Characterization of Piperazin-1-yl-piperidin-1-yl-methanone as a Novel Cannabinoid CB1 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction and Rationale

The Cannabinoid Receptor 1 (CB1), a Class A G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system, primarily expressed in the central nervous system but also present in various peripheral tissues.[1] The CB1 receptor plays a crucial role in regulating a multitude of physiological processes, including appetite, pain perception, mood, and memory.[1] A fascinating characteristic of the CB1 receptor is its significant level of agonist-independent constitutive activity, meaning it can signal in the absence of an endogenous or exogenous agonist.[2] This basal activity is a critical therapeutic target.

While CB1 receptor agonists like Δ⁹-tetrahydrocannabinol (THC) are known to stimulate appetite, inverse agonists produce opposite effects by binding to the receptor and stabilizing it in an inactive conformation.[1][3][4] This mechanism effectively reduces the receptor's constitutive activity. This has led to the development of CB1 inverse agonists as potential treatments for obesity and metabolic disorders.[3][5] The first-generation inverse agonist, rimonabant, was marketed as an anti-obesity drug but was later withdrawn due to centrally-mediated psychiatric side effects, including depression and anxiety.[1][6]

This has spurred the search for new chemical scaffolds that can deliver the therapeutic benefits of CB1 inverse agonism with an improved safety profile, potentially through peripherally restricted action.[5][6] The "Piperazin-1-yl-piperidin-1-yl-methanone" core structure represents a novel scaffold for investigation. This document provides a comprehensive set of protocols to characterize compounds based on this scaffold, establishing their binding affinity, functional activity, and mechanism of action as CB1 receptor inverse agonists.

The Mechanism of CB1 Inverse Agonism

The action of CB1 inverse agonists is best understood through the two-state receptor model, which posits that receptors exist in an equilibrium between an inactive conformation (R) and an active conformation (R*).[7][8]

  • Agonists bind to and stabilize the active R* state, shifting the equilibrium towards R* and triggering downstream signaling.

  • Neutral Antagonists bind to both R and R* states without preference, thus blocking agonist binding but not affecting the basal R/R* equilibrium.

  • Inverse Agonists preferentially bind to and stabilize the inactive R state.[8] This shifts the equilibrium away from the constitutively active R* state, thereby reducing the basal signaling activity of the receptor.[1][4]

For the CB1 receptor, which is canonically coupled to inhibitory G-proteins (Gαi/o), this has a direct impact on the cyclic adenosine monophosphate (cAMP) second messenger pathway. The constitutive activity of CB1 receptors tonically suppresses the enzyme adenylyl cyclase, maintaining low intracellular cAMP levels. An inverse agonist, by stabilizing the inactive receptor state, relieves this tonic inhibition, resulting in a measurable increase in cAMP production.[9]

cluster_0 Cell Membrane Agonist Agonist CB1_R_star CB1 Receptor (Active State R*) Agonist->CB1_R_star Stabilizes InverseAgonist Inverse Agonist CB1_R CB1 Receptor (Inactive State R) InverseAgonist->CB1_R Stabilizes Gi_o Gαi/o Protein CB1_R_star->Gi_o Activates Result_Inverse_Agonist Result: ↑ cAMP (reverses basal inhibition) AC Adenylyl Cyclase Gi_o->AC Inhibits Result_Agonist Result: ↓ cAMP cAMP cAMP AC->cAMP Converts ATP ATP

Caption: CB1 Receptor signaling for agonists vs. inverse agonists.

Experimental Workflow for Characterization

A tiered approach is essential for the comprehensive pharmacological profiling of a novel compound like "this compound". The workflow begins with confirming direct interaction at the receptor, followed by functional assays to elucidate the nature of this interaction.

Start Start: Novel Compound (this compound) BindingAssay Protocol 1: Radioligand Binding Assay Start->BindingAssay BindingOutcome Determine Binding Affinity (Ki) for CB1 Receptor BindingAssay->BindingOutcome FunctionalAssay_cAMP Protocol 2: cAMP Accumulation Assay BindingOutcome->FunctionalAssay_cAMP If binding confirmed cAMP_Outcome Measure increase in cAMP (Hallmark of Inverse Agonism) FunctionalAssay_cAMP->cAMP_Outcome FunctionalAssay_GTP Protocol 3: [³⁵S]GTPγS Binding Assay cAMP_Outcome->FunctionalAssay_GTP Confirm mechanism GTP_Outcome Measure decrease in basal G-protein activation FunctionalAssay_GTP->GTP_Outcome Profile Comprehensive Profile: Confirmed CB1 Inverse Agonist GTP_Outcome->Profile

Caption: Experimental workflow for novel CB1 inverse agonist characterization.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of "this compound" for the human CB1 receptor through competitive displacement of a known high-affinity radioligand.

Causality and Principle: This assay is the foundational step to confirm that the test compound physically interacts with the CB1 receptor.[10] It operates on the principle of competition: the unlabeled test compound will compete with a constant concentration of a radiolabeled ligand for binding to the receptor. A higher affinity of the test compound results in displacement of the radioligand at a lower concentration. Radioligand binding assays are a reliable and standard method for characterizing receptor-ligand interactions.[11]

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human CB1 receptor.[12]

  • Radioligand: [³H]CP-55,940 (agonist) or [³H]SR141716A (inverse agonist/antagonist). Use at a concentration near its Kₑ value.

  • Test Compound: "this compound" dissolved in DMSO, with serial dilutions in assay buffer.

  • Reference Compounds: Unlabeled Rimonabant (SR141716A) and CP-55,940 for positive controls.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled CB1 ligand like WIN-55,212-2.

  • Equipment: 96-well plates, cell harvester with GF/C glass fiber filters, liquid scintillation counter, scintillation cocktail.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize hCB1-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, combine in the following order:

    • Assay Buffer

    • Test compound or reference compound at various concentrations.

    • Radioligand (e.g., ~0.5 nM [³H]CP-55,940).

    • hCB1 cell membranes (typically 10-20 µg of protein per well).

    • For non-specific binding (NSB) wells, add 10 µM WIN-55,212-2.

    • For total binding (B₀) wells, add vehicle (DMSO) instead of a competitor.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis and Presentation:

  • Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Table 1: Representative CB1 Binding Affinity Data

Compound Radioligand IC₅₀ (nM) Kᵢ (nM)
Test Compound [³H]CP-55,940 User-determined Calculated
Rimonabant (Control) [³H]CP-55,940 ~10 ~5

| CP-55,940 (Control) | [³H]CP-55,940 | ~5 | ~2 |

Protocol 2: cAMP Accumulation Functional Assay

Objective: To functionally characterize "this compound" by measuring its effect on intracellular cAMP levels, a key functional readout for CB1 inverse agonism.

Causality and Principle: This assay directly tests the hypothesis derived from the mechanism of action. Because the CB1 receptor has high constitutive activity that suppresses adenylyl cyclase, an inverse agonist will block this suppression, leading to an increase in cAMP.[9][13] To amplify this effect and create a robust assay window, adenylyl cyclase is typically stimulated with Forskolin. An agonist will inhibit this Forskolin-stimulated cAMP production, while an inverse agonist will further enhance it or show an increase from the basal state.[12][14]

Materials:

  • Cells: CHO or HEK-293 cells stably expressing the human CB1 receptor, seeded in 96- or 384-well plates.

  • Stimulation Buffer: HBSS or serum-free media containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

  • Forskolin: To stimulate adenylyl cyclase (final concentration typically 1-5 µM).

  • Test Compound: "this compound" at various concentrations.

  • Reference Compounds: Rimonabant (inverse agonist control), CP-55,940 (agonist control).

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or luminescence (e.g., Cisbio HTRF cAMP dynamic 2, Promega cAMP-Glo™).[15]

Step-by-Step Methodology:

  • Cell Culture: Seed hCB1-expressing cells into appropriate microplates and grow to ~90% confluency.

  • Pre-incubation: Aspirate the culture medium and replace it with stimulation buffer containing the desired concentrations of the test compound, Rimonabant, or CP-55,940. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add Forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase. Incubate for another 30 minutes at 37°C.

  • Lysis and Detection: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. This typically involves cell lysis followed by the addition of detection reagents.

  • Measurement: Read the plate using a suitable plate reader (e.g., luminometer for Glo assays, HTRF-compatible reader for fluorescence resonance energy transfer assays).

Data Analysis and Presentation:

  • Convert the raw data (e.g., luminescence, HTRF ratio) to cAMP concentrations using a standard curve.

  • Normalize the data, often expressed as a percentage of the Forskolin-only response (100%).

  • Plot the normalized cAMP levels against the log concentration of the compounds.

  • An inverse agonist effect is demonstrated by a dose-dependent increase in cAMP levels above the Forskolin-only baseline. An agonist effect is seen as a dose-dependent decrease below the baseline.

Table 2: Representative Functional Data on cAMP Accumulation

Compound Activity Effect on Forskolin-Stimulated cAMP
Test Compound Inverse Agonist Dose-dependent increase
Rimonabant (Control) Inverse Agonist Dose-dependent increase
CP-55,940 (Control) Agonist Dose-dependent decrease

| Vehicle | Baseline | 100% (by definition) |

Protocol 3: [³⁵S]GTPγS Binding Functional Assay

Objective: To directly measure the effect of "this compound" on CB1 receptor-G protein coupling.

Causality and Principle: This assay provides a direct measure of G-protein activation and is considered a gold standard for functional characterization.[16] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is the first step after receptor activation. Due to the constitutive activity of the CB1 receptor, there is a basal level of [³⁵S]GTPγS binding. Agonists increase this binding, while inverse agonists decrease the basal binding by stabilizing the receptor in its inactive, uncoupled state.[17]

Materials:

  • Cell Membranes: hCB1-expressing cell membranes (as in Protocol 1).

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, 0.1% BSA, pH 7.4.

  • [³⁵S]GTPγS: Radiolabeled guanosine triphosphate analog.

  • GDP: Guanosine diphosphate (typically 10-30 µM) to ensure G-proteins are in their inactive state before the assay begins.

  • Test Compound and Controls: As described in previous protocols.

Step-by-Step Methodology:

  • Pre-incubation: In a 96-well plate, incubate cell membranes (20-40 µg protein) with GDP and varying concentrations of the test compound or controls in assay buffer for 15 minutes at 30°C.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration through GF/B filters with a cell harvester, followed by washing with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter.

Data Analysis and Presentation:

  • Data are expressed as a percentage of the basal [³⁵S]GTPγS binding (in the absence of any compound).

  • Plot the percentage of basal binding against the log concentration of the test compound.

  • An inverse agonist is identified by its ability to cause a dose-dependent decrease in [³⁵S]GTPγS binding below the 100% basal level. An agonist will show a stimulation above 100%.

Table 3: Representative [³⁵S]GTPγS Binding Data

Compound Activity Effect on Basal [³⁵S]GTPγS Binding
Test Compound Inverse Agonist Dose-dependent decrease below 100%
Rimonabant (Control) Inverse Agonist Dose-dependent decrease below 100%

| CP-55,940 (Control) | Agonist | Dose-dependent increase above 100% |

Summary and Next Steps

By following these three core protocols, a researcher can build a comprehensive pharmacological profile for "this compound" or its analogs. A compound that demonstrates high binding affinity in Protocol 1, increases cAMP levels in Protocol 2, and decreases basal G-protein coupling in Protocol 3 can be confidently classified as a CB1 receptor inverse agonist.

Further characterization should include:

  • Selectivity Profiling: Performing binding and functional assays on CB2 receptors to determine the selectivity of the compound.

  • In Vivo Studies: Assessing the compound's effects on food intake, body weight, and other metabolic parameters in animal models of obesity.[3]

  • ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties, with a particular focus on brain penetration to assess the risk of CNS side effects.

References

Application Notes & Protocols: Evaluating the Pro-Apoptotic Potential of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Focus Compound: Piperazin-1-yl-piperidin-1-yl-methanone (Hereafter referred to as "Compound X")

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Introduction

The targeted induction of apoptosis in cancer cells is a cornerstone of modern oncology drug discovery. Novel chemical entities, such as Compound X (this compound), require rigorous and systematic evaluation to determine their potential as therapeutic agents. This document provides a comprehensive guide for researchers to investigate the pro-apoptotic activity of such novel compounds. We will detail the core experimental workflows, from initial cell viability screening to the elucidation of the underlying molecular mechanism, emphasizing the scientific rationale behind each step.

The protocols outlined herein are designed to be self-validating, incorporating essential controls and orthogonal approaches to ensure data integrity and reproducibility. By following this guide, researchers can build a robust data package to support the continued development of promising anti-cancer compounds.

Part 1: Initial Viability Screening and Dose-Response Analysis

The first step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and to establish a dose-response relationship. This is typically achieved through a metabolic activity assay, such as the MTT or MTS assay, which measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X in a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of Compound X in complete growth medium. A common starting range is 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest dose of Compound X) and a "no-cell" blank control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Normalize the data to the vehicle control (which represents 100% viability). Plot the percentage of cell viability against the log concentration of Compound X and use a non-linear regression model to calculate the IC50 value.

Expected Data and Interpretation

The results of the MTT assay can be summarized in a dose-response curve and a table of IC50 values.

Table 1: Example IC50 Values for Compound X in Various Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa4812.5
A5494825.8
MCF-7488.2

A potent compound will exhibit a low IC50 value. This initial screening allows for the selection of sensitive cell lines and appropriate concentration ranges for subsequent, more detailed apoptosis assays.

Part 2: Confirmation of Apoptotic Cell Death

Once it has been established that Compound X reduces cell viability, the next critical step is to determine if this is due to the induction of apoptosis. Several assays can be employed to confirm this, with Annexin V/Propidium Iodide (PI) staining being the gold standard.

The Principle of Annexin V/PI Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488). Therefore, Annexin V can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells, where the cell membrane integrity is compromised. By using these two stains together, one can distinguish between different cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Experimental Workflow: Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis a Seed Cells in 6-well Plate b Treat with Compound X (e.g., 1x and 2x IC50) a->b c Harvest Cells (Trypsinization) b->c d Wash with PBS c->d e Resuspend in Annexin V Binding Buffer d->e f Add Annexin V-FITC and PI e->f g Incubate in the Dark f->g h Analyze by Flow Cytometry g->h i Quantify Cell Populations (Live, Apoptotic, Necrotic) h->i

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol 2: Annexin V/PI Staining by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following treatment with Compound X.

Materials:

  • Cells treated with Compound X (at concentrations around the IC50) and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with Compound X for a predetermined time (e.g., 24 hours). Harvest both floating and adherent cells. To do this, first collect the medium (containing floating cells), then wash the plate with PBS, and finally add trypsin to detach the adherent cells. Combine the collected medium and the trypsinized cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Be sure to include unstained, single-stained (Annexin V only and PI only) controls for proper compensation and gating.

Part 3: Mechanistic Insights - Investigating Apoptotic Pathways

After confirming that Compound X induces apoptosis, the next logical step is to investigate the underlying molecular mechanism. Apoptosis is primarily executed through two major pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases.

The Role of Caspases

Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. Initiator caspases (e.g., caspase-8 and caspase-9) are activated at the beginning of the apoptotic cascade, and they, in turn, activate executioner caspases (e.g., caspase-3, -6, and -7). Activated executioner caspases are responsible for cleaving a host of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis.

Signaling Pathways in Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor pro_casp8 Pro-Caspase-8 death_receptor->pro_casp8 casp8 Active Caspase-8 pro_casp8->casp8 pro_casp3 Pro-Caspase-3 casp8->pro_casp3 compound_x Compound X bax_bak Bax/Bak Activation compound_x->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_casp9 Pro-Caspase-9 apaf1->pro_casp9 casp9 Active Caspase-9 pro_casp9->casp9 casp9->pro_casp3 casp3 Active Caspase-3 pro_casp3->casp3 parp PARP casp3->parp cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Key Signaling Pathways in Apoptosis.

Protocol 3: Western Blotting for Apoptosis Markers

Objective: To detect the activation of caspases and the cleavage of PARP in response to Compound X treatment.

Materials:

  • Cells treated with Compound X and vehicle control.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Caspase-8, anti-Caspase-9, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein samples to the same concentration and boil them in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Interpretation:

An increase in the levels of cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP in Compound X-treated samples compared to the vehicle control would provide strong evidence that the compound induces apoptosis through the activation of the caspase cascade. The specific initiator caspase activated (caspase-8 vs. caspase-9) can provide clues as to whether the extrinsic or intrinsic pathway is predominantly involved.

Conclusion

The systematic approach detailed in these application notes provides a robust framework for the initial characterization of the pro-apoptotic activity of a novel compound like this compound. By moving from broad cell viability assessment to specific confirmation of apoptosis and preliminary mechanistic studies, researchers can efficiently and accurately evaluate the therapeutic potential of new chemical entities. Positive results from these assays would warrant further investigation into the upstream signaling events and in vivo efficacy studies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperazin-1-yl-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of "Piperazin-1-yl-piperidin-1-yl-methanone," a crucial building block in medicinal chemistry. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing this compound?

A common and effective method is the amide coupling reaction between piperidine and a piperazine derivative. A widely used approach involves the activation of a carboxylic acid (or a derivative) followed by nucleophilic attack by the amine. One such method is the use of 1,1'-Carbonyldiimidazole (CDI) as a coupling reagent.[1] This reagent reacts with a carboxylic acid to form a highly reactive acyl-imidazole intermediate, which then readily reacts with an amine to form the desired amide bond.[2]

Q2: My reaction yield is consistently low. What are the likely causes?

Several factors can contribute to low yields in amide coupling reactions.[3] These include:

  • Incomplete activation of the carboxylic acid: The coupling reagent may be of poor quality or used in insufficient amounts.[3]

  • Deactivation of the amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[3]

  • Presence of water: Moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[3]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or the absence of a suitable base can significantly hinder the reaction.[4]

Q3: I am observing significant side product formation. How can these be minimized?

Side reactions are a common issue in amide coupling.[5] Key strategies to minimize them include:

  • Control of stoichiometry: Using an excess of one reagent can sometimes lead to side reactions. Careful control of the molar ratios of your reactants is critical.[4]

  • Temperature control: Running the reaction at a lower temperature can often reduce the rate of side reactions.[5]

  • Use of additives: Additives like HOBt (Hydroxybenzotriazole) can suppress side reactions such as racemization if chiral centers are present.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: No product formation or very low conversion.

  • Possible Cause A: Inactive Coupling Reagent.

    • Troubleshooting Tip: Ensure your coupling reagent (e.g., CDI, HATU) has not degraded. It's best to use a freshly opened bottle or a reagent that has been stored under inert gas. Consider verifying the activity of the coupling reagent with a known, reliable reaction.

  • Possible Cause B: Poor Quality Starting Materials.

    • Troubleshooting Tip: Verify the purity of your piperidine and piperazine starting materials using techniques like NMR or GC-MS. Impurities can interfere with the reaction.[4]

  • Possible Cause C: Incorrect Reaction Setup.

    • Troubleshooting Tip: Ensure all glassware is thoroughly dried to prevent moisture contamination. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[4]

Issue 2: Difficulty in purifying the final product.

  • Possible Cause A: Presence of Unreacted Starting Materials.

    • Troubleshooting Tip: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the limiting reagent. If starting materials remain, consider adjusting the stoichiometry or reaction time. For purification, column chromatography is often effective in separating the product from starting materials.[6]

  • Possible Cause B: Formation of Water-Soluble Byproducts.

    • Troubleshooting Tip: The byproduct of CDI-mediated reactions, imidazole, is water-soluble and can typically be removed with an aqueous workup.[1][5] Washing the organic layer with water or brine is a crucial step.

  • Possible Cause C: Product is a salt.

    • Troubleshooting Tip: If your product has formed a salt (e.g., with HCl if an acid chloride precursor was used), it may have different solubility properties. A basic workup (e.g., with aqueous sodium bicarbonate) can neutralize the salt and allow for extraction into an organic solvent.[7]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound using CDI

This protocol describes a general procedure for the CDI-mediated coupling of piperidine with a protected piperazine carboxylic acid.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-piperazine-1-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of CO2 ceases.

  • Coupling: To the activated intermediate, add a solution of piperidine (1.2 eq) in anhydrous DCM dropwise at 0 °C.

  • Completion: Let the reaction stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that are good at dissolving the reactants and do not interfere with the reaction.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, while room temperature allows for completion.
Stoichiometry Slight excess of CDI and the amineHelps to drive the reaction to completion.
Reaction Time 12-24 hoursAmide bond formation can be slow; overnight stirring is often sufficient.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid N-Boc-piperazine- 1-carboxylic acid Acyl_Imidazole Acyl-imidazole Intermediate Carboxylic_Acid->Acyl_Imidazole + CDI CDI CDI CO2 CO2 Imidazole_byproduct Imidazole Piperidine Piperidine Acyl_Imidazole->Piperidine Product Piperazin-1-yl-piperidin-1-yl- methanone (Boc-protected) Piperidine->Product + Acyl-imidazole Imidazole_regenerated Imidazole

Caption: CDI-mediated amide coupling mechanism.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or No Product check_reagents Check Reagent Quality Fresh CDI? Anhydrous Solvents? Pure Starting Materials? start->check_reagents check_conditions Verify Reaction Conditions Inert Atmosphere? Correct Temperature? Anhydrous Setup? check_reagents:f0->check_conditions:f0 Reagents OK analyze_crude Analyze Crude Mixture TLC/LC-MS Analysis check_conditions:f0->analyze_crude:f0 Conditions OK optimize Optimization Strategies Vary Stoichiometry Adjust Temperature Screen Solvents analyze_crude:f1->optimize:f0 Starting Material Remaining success Improved Yield optimize:f0->success

Caption: Troubleshooting workflow for low-yield synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Piperazin-1-yl-piperidin-1-yl-methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Piperazin-1-yl-piperidin-1-yl-methanone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important structural class. The inherent challenges of selectively functionalizing the piperazine moiety can often lead to difficulties in achieving high yields and purity.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you to diagnose issues and rationally design solutions for your specific substrates. We will address the most common pitfalls in the synthesis—from achieving selective mono-acylation to overcoming purification hurdles—providing actionable, field-proven advice.

Part 1: Core Synthetic Strategy & Mechanistic Overview

Q1: What is the most reliable method for synthesizing this compound derivatives?

The most robust and widely adopted method is a two-step sequence involving the formation of an amide bond between a mono-protected piperazine derivative and an activated piperidine-1-carboxylic acid. The use of a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group, is critical for preventing the most common side reaction: di-acylation.[1][2]

The general workflow involves:

  • Amide Coupling: Reaction of N-Boc-piperazine with a piperidine-1-carboxylic acid derivative using standard peptide coupling agents, or with a pre-formed piperidine-1-carbonyl chloride.

  • Deprotection: Removal of the Boc group under acidic conditions to yield the final desired product.

This approach offers superior control and generally leads to cleaner reactions and higher yields compared to direct acylation of unsubstituted piperazine.[1]

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A N-Boc-Piperazine D N-Acyl-N'-Boc Intermediate A->D Nucleophile B Piperidine-1-carboxylic acid C Coupling Agent (e.g., HATU, EDC/HOBt) B->C Activation C->D Acylation F Final Product: (Piperazin-1-yl)(piperidin-1-yl)methanone D->F E Acid (e.g., TFA, HCl) E->D

Caption: General workflow for the synthesis of target compounds.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges encountered during synthesis.

Issue 1: Poor Selectivity & Formation of 1,4-Diacylated Byproduct

Q: My reaction produces a significant amount of the di-substituted piperazine byproduct, resulting in low yields of my desired mono-substituted product and a difficult purification process. How can I improve mono-selectivity?

A: This is the most common issue in piperazine chemistry. The mono-acylated piperazine product is often still nucleophilic enough to react a second time. The solution lies in differentiating the two nitrogen atoms.

Primary Cause & Solutions:

  • Causality: The two secondary amines of piperazine have similar reactivity. Once one nitrogen is acylated, the second remains available for reaction, leading to a statistical mixture of mono- and di-substituted products.

  • Definitive Solution (Mono-Protection): The most effective strategy is to start with a mono-protected piperazine, such as 1-Boc-piperazine. The Boc group electronically deactivates the nitrogen it is attached to, ensuring that the reaction occurs exclusively at the free secondary amine.[1] This leads to a much cleaner reaction profile and simplifies purification. See Protocol 1 for a detailed methodology.

  • Alternative Strategy (Excess Piperazine): Using a large excess of piperazine (e.g., 5-10 equivalents) can statistically favor mono-substitution, as the acylating agent is more likely to encounter an unreacted piperazine molecule.[3] However, this method complicates purification due to the need to remove a large amount of the basic, water-soluble starting material.

  • Process Control (Slow Addition): If you must use unsubstituted piperazine, add the piperidine-carbonyl chloride or activated acid dropwise at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, reducing the chance of a second reaction.

Issue 2: Incomplete or Stalled Reaction

Q: I'm observing a large amount of unreacted starting material by TLC or LC-MS, even after several hours. What can I do to drive the reaction to completion?

A: A stalled reaction typically points to insufficient reactivity of either the nucleophile (the piperazine) or the electrophile (the activated piperidine-carboxylic acid).

Primary Causes & Solutions:

  • Insufficient Acid Activation: Standard coupling conditions may not be sufficient if the piperidine-carboxylic acid is sterically hindered or electronically poor.

    • Solution 1: Switch Coupling Agent: If using a carbodiimide like EDC with HOBt, switching to a more potent uronium-based coupling agent like HATU or HBTU can often overcome low reactivity.[4]

    • Solution 2: Convert to Acid Chloride: For very challenging substrates, converting the carboxylic acid to the highly reactive piperidine-1-carbonyl chloride is a powerful option. This can be achieved using reagents like oxalyl chloride or thionyl chloride (SOCl₂). The resulting acid chloride will react readily with the piperazine, often without the need for a coupling agent, though a non-nucleophilic base is required to scavenge the HCl byproduct.[5]

  • Low Nucleophilicity of the Amine: If the piperazine derivative contains electron-withdrawing groups, its nucleophilicity will be reduced.

    • Solution 1: Add a Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate sluggish acylation reactions.[5] DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

    • Solution 2: Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, this should be done cautiously while monitoring for byproduct formation, as higher temperatures can also promote side reactions.

G Start Low Yield or Incomplete Reaction CheckByproduct Analyze crude reaction by LC-MS. What is the major issue? Start->CheckByproduct DiSub High Di-substitution Byproduct? CheckByproduct->DiSub Byproduct Issue UnreactedSM High % of Unreacted Starting Material? CheckByproduct->UnreactedSM Conversion Issue Sol_Protect Use Mono-Boc-Piperazine. (See Protocol 1) DiSub->Sol_Protect Yes (Recommended) Sol_Excess Use 5-10 eq. of Piperazine DiSub->Sol_Excess No (Alternative) Sol_Coupling Use stronger coupling agent (e.g., HATU) UnreactedSM->Sol_Coupling Yes Sol_AcidChloride Convert acid to acid chloride (e.g., with oxalyl chloride) UnreactedSM->Sol_AcidChloride Yes (More Reactive) Sol_Catalyst Add catalytic DMAP UnreactedSM->Sol_Catalyst Yes (Catalytic Boost)

Caption: Troubleshooting decision tree for low reaction yield.

Issue 3: Difficulty in Product Purification

Q: My product streaks badly on silica gel TLC plates, and I get poor separation during column chromatography. How can I effectively purify my basic product?

A: The basic nitrogen atoms in the piperazine and piperidine rings interact strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing and poor resolution.

Primary Causes & Solutions:

  • Acid-Base Interactions on Silica: The lone pairs on the product's nitrogen atoms form strong hydrogen bonds or are protonated by the silica, causing it to "stick" to the column.

    • Solution 1: Basic Modifier in Eluent: Deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. The most common choice is triethylamine (TEA) at a concentration of 0.5-1%.[3] Alternatively, a 1-2% solution of 7N ammonia in methanol can be added to the mobile phase.

    • Solution 2: Acid-Base Extraction: This is a highly effective workup technique to remove non-basic impurities before chromatography.[3] Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic product will be protonated and move to the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with 2M NaOH) until pH > 10 and re-extract the now neutral product back into an organic solvent. See Protocol 2 for details.

Part 3: Frequently Asked Questions (FAQs)

Q: My piperazine starting material is supplied as a hydrochloride salt. How does this affect my reaction setup? A: The HCl salt means the piperazine nitrogens are protonated and non-nucleophilic. You must add at least one extra equivalent of a non-nucleophilic base (per HCl) to "free base" the amine before it can react.[5] Triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent choices for this purpose.

Q: Why is a base required in the reaction if I am starting with the free-base piperazine and a piperidine-carbonyl chloride? A: The amide bond formation reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl will immediately protonate any available amine, rendering it inactive. A base is crucial to act as an "acid scavenger" to neutralize this byproduct and allow the reaction to proceed to completion.[5]

Q: What are the best solvents for this type of amide coupling reaction? A: Anhydrous aprotic solvents are preferred. Dichloromethane (DCM) is a very common choice due to its excellent solvent properties and ease of removal.[1] Other options include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN). DMF is particularly useful if your starting materials have poor solubility, but it is harder to remove under vacuum.

Part 4: Data Summary & Protocols

Table 1: Comparison of Strategies for Mono-Acylation of Piperazine
StrategyMolar Ratio (Piperazine:Electrophile)Typical YieldProsCons
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>85% for coupling stepHigh selectivity, clean reaction, predictable outcome.[1]Adds two steps (protection/deprotection) to the synthesis, higher cost of starting material.
Excess Piperazine 5:1 to 10:160-75%One-step reaction, cost-effective.[3]Difficult purification to remove excess piperazine, lower yield of desired product.
In-situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-80%One-pot, cost-effective.[1]Reduced nucleophilicity can require longer reaction times or more reactive electrophiles.
Detailed Experimental Protocols

Protocol 1: Synthesis via Mono-Boc-Protected Piperazine (Recommended)

This protocol describes the coupling of 1-Boc-piperazine with a piperidine-1-carboxylic acid using HATU, followed by deprotection.

  • Step 1: Amide Coupling

    • To a round-bottom flask under an argon or nitrogen atmosphere, add the piperidine-1-carboxylic acid derivative (1.0 eq), 1-Boc-piperazine (1.05 eq), and HATU (1.1 eq).

    • Dissolve the solids in anhydrous DMF or DCM (approx. 0.2 M concentration).

    • Cool the mixture to 0 °C using an ice bath.

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

    • Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with saturated NaHCO₃ solution, then brine) and purify the resulting N-acyl-N'-Boc-piperazine intermediate by column chromatography.

  • Step 2: Boc Deprotection

    • Dissolve the purified Boc-protected intermediate from Step 1 in DCM (approx. 0.2 M).

    • Cool the solution to 0 °C.

    • Add an excess of trifluoroacetic acid (TFA) (5-10 equivalents) or a 4M solution of HCl in dioxane dropwise.

    • Stir at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The final product is typically obtained as a TFA or HCl salt. To obtain the free base, perform an acid-base extraction as described in Protocol 2 .

Protocol 2: Purification via Acid-Base Extraction

This protocol is for isolating the basic final product from non-basic or neutral impurities after the workup.

  • Dissolve the crude product mixture in an organic solvent like ethyl acetate or DCM (approx. 20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Shake the funnel vigorously for 30 seconds and allow the layers to separate. The basic product will move into the lower aqueous layer as its hydrochloride salt.

  • Drain and collect the aqueous layer. Extract the organic layer one more time with 1M HCl to ensure complete recovery.

  • Combine the aqueous extracts and discard the organic layer (which contains neutral impurities).

  • Cool the combined aqueous layer in an ice bath and slowly add 2M or 5M NaOH solution with stirring until the pH is >10 (check with pH paper).

  • Extract the now-basic aqueous layer three times with fresh portions of ethyl acetate or DCM. The deprotonated (neutral) product will move back into the organic layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free-base product.

References

Technical Support Center: Purification of Piperazin-1-yl-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Piperazin-1-yl-piperidin-1-yl-methanone. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical advice for obtaining this compound in high purity. Here, we move beyond generic protocols to address the specific challenges associated with this unique molecule, which combines the basicity of piperazine and piperidine with the polarity of an amide linkage.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common approach involves the coupling of piperazine and a piperidine carbonyl derivative. Potential impurities include:

  • Unreacted Starting Materials: Residual piperazine or activated piperidine-1-carbonyl species.

  • Coupling Reagent Byproducts: Ureas from carbodiimide reagents (e.g., EDC, DCC) or other residues from coupling agents.

  • Double Acylation Product: Bis-(piperidin-1-yl-methanone)piperazine, where both nitrogens of the piperazine ring have reacted.

  • Hydrolysis Products: If water is present, the activated carbonyl species can hydrolyze back to the corresponding carboxylic acid.

Q2: My compound is a sticky solid/oil after initial workup. How can I induce crystallization?

A2: Oiling out is a common issue with polar, basic compounds. Here are several strategies:

  • Salt Formation: Convert the free base to a salt (e.g., hydrochloride or dihydrochloride). Salts often have higher melting points and are more crystalline. This can be achieved by treating a solution of the base with an appropriate acid (e.g., HCl in ethanol or ether).[1]

  • Solvent System Optimization: Use a two-solvent system for recrystallization. Dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., methanol, ethanol) and then slowly add a "poor" solvent (an anti-solvent) where it is sparingly soluble (e.g., diethyl ether, hexane, or acetonitrile) until turbidity is observed.[2][3]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q3: I am having difficulty with column chromatography. My compound either streaks badly on silica gel or comes through in the void volume in reverse-phase HPLC. What can I do?

A3: This is a classic problem for basic amines.

  • Normal-Phase (Silica Gel) Chromatography: The basic nitrogen atoms of the piperazine and piperidine moieties can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. To mitigate this, add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine (TEA) or ammonia in methanol. This will "cap" the acidic sites on the silica and improve peak shape.

  • Reverse-Phase (C18) Chromatography: The high polarity of the compound can lead to poor retention. If your compound is sufficiently basic, consider using a mobile phase with a high pH to suppress the ionization of the amine groups, which will increase its retention on the C18 stationary phase. Alternatively, ion-pairing chromatography with an agent like trifluoroacetic acid (TFA) can be effective.

  • Ion-Exchange Chromatography: For challenging separations, strong cation exchange (SCX) chromatography can be a powerful technique.[4] The basic compound will bind to the acidic stationary phase and can then be eluted with a gradient of a stronger base (e.g., ammonia in methanol).[4]

Q4: How can I effectively remove water from my final product, which appears to be hygroscopic?

A4: Hygroscopicity is common for piperazine derivatives.

  • Azeotropic Distillation: Dissolve the compound in a solvent that forms a low-boiling azeotrope with water, such as toluene or isopropanol, and distill off the azeotrope.

  • High-Vacuum Drying: Drying the compound in a vacuum oven at a moderately elevated temperature (ensure the compound is thermally stable) for an extended period can remove residual water.

  • Lyophilization (Freeze-Drying): If the compound is dissolved in a suitable solvent like water or dioxane, lyophilization can be an effective method for removing the solvent without heating.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield after recrystallization The compound is too soluble in the chosen solvent system. The volume of the solvent used was too large.Select a solvent system where the compound has a large solubility difference between hot and cold conditions. Use the minimum amount of hot solvent to dissolve the compound.[3]
Product "oils out" instead of crystallizing The solution is too supersaturated. The cooling rate is too fast. The presence of impurities is inhibiting crystal lattice formation.Slow down the cooling rate. Try a more dilute solution. Use a different solvent system. Consider converting to a salt to improve crystallinity.[2]
Multiple spots on TLC after chromatography Incomplete separation. On-column degradation.Optimize the mobile phase polarity. For basic compounds on silica, add a small percentage of triethylamine or ammonia.[1] Check the stability of your compound on silica gel by spotting a solution on a TLC plate and letting it sit for an hour before developing.
Broad or tailing peaks in HPLC analysis Secondary interactions between the basic analyte and the stationary phase. Inappropriate mobile phase pH.Add a modifier like triethylamine or trifluoroacetic acid to the mobile phase. Adjust the mobile phase pH to either fully protonate or deprotonate the analyte. Use a column specifically designed for basic compounds.
Final product is a different color than expected Presence of colored impurities. Oxidation of the amine functionalities.Treat a solution of the crude product with activated charcoal before filtration and crystallization.[5] Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the title compound. The optimal solvent system should be determined empirically on a small scale.

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, heptane)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: On a small scale, test the solubility of the crude material in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "good" solvent that readily dissolves the compound and a "poor" (anti-solvent) in which the compound is insoluble.[2][3] A common system for similar amides is ethanol/diethyl ether or isopropanol/heptane.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Two Solvents: While the solution in the "good" solvent is still warm, add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration (Optional) charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end_node Pure Crystals dry->end_node

Caption: Workflow for Recrystallization.
Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is designed to purify this compound using silica gel chromatography, with modifications to handle its basic nature.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., dichloromethane, methanol, ethyl acetate, heptane)

  • Triethylamine (TEA)

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This dry-loading method often results in better separation.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial mobile phase solvent.

  • Mobile Phase Selection: A typical mobile phase for a compound of this polarity would be a gradient of methanol in dichloromethane or ethyl acetate in heptane. Crucially, add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Chromatography_Workflow start Crude Product dry_load Dry Load onto Silica Gel start->dry_load elute Elute with Gradient Mobile Phase (+ Triethylamine) dry_load->elute Load onto Column pack_col Pack Silica Gel Column pack_col->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end_node Purified Product evaporate->end_node

References

Technical Support Center: Avoiding Byproduct Formation in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on the common challenge of byproduct formation. The inherent reactivity of the piperazine ring, with its two secondary amine groups, often leads to a mixture of products, complicating purification and reducing yields. This document provides in-depth, experience-driven advice to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in piperazine derivative synthesis?

A1: The primary challenges in synthesizing piperazine derivatives stem from the dual nucleophilicity of the piperazine nitrogens. The most frequently encountered byproducts include:

  • 1,4-Disubstituted (Di-alkylation/Di-acylation) Products: This is the most common byproduct, arising from the reaction of an electrophile at both nitrogen atoms of the piperazine ring.[1]

  • Quaternary Ammonium Salts: Over-alkylation at a single nitrogen atom can lead to the formation of these highly polar and often water-soluble salts, which can be difficult to remove.[1]

  • N-Oxides: Oxidation of the tertiary amine in the piperazine ring can lead to the formation of N-oxides.[2]

  • Ring-Opened Products: Under harsh reaction conditions, particularly with certain catalysts or reactants, the piperazine ring can undergo cleavage.[3]

  • Byproducts from Protecting Group Manipulation: In multi-step syntheses involving protecting groups, incomplete protection or deprotection can result in a mixture of starting materials and intermediates.[4]

Q2: How can I selectively achieve mono-substitution of piperazine?

A2: Achieving selective mono-substitution is a critical challenge. Several strategies can be employed, each with its own advantages and disadvantages. The choice of method often depends on the scale of the reaction, the cost of reagents, and the nature of the electrophile.

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%One-step, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the alkylation stepHigh selectivity, clean reaction.Multi-step process, higher cost.[4]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%One-pot synthesis, good yields.May require longer reaction times or activation of the electrophile.[4]
Q3: What is the role of the base in piperazine alkylation, and how does it affect byproduct formation?

A3: A base is crucial for neutralizing the acid (e.g., HCl, HBr) generated during the alkylation reaction.[1] This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic. However, the choice and amount of base can significantly influence the product distribution.

  • Strong Bases (e.g., NaH, LDA): While they can accelerate the reaction, they can also deprotonate the mono-substituted product, making it more susceptible to a second alkylation, thus favoring di-substitution.[1]

  • Weaker Bases (e.g., K₂CO₃, NaHCO₃, Et₃N): These are often preferred as they are less likely to deprotonate the mono-alkylated product, thereby minimizing the formation of the di-substituted byproduct.[1]

Troubleshooting Guides

Problem 1: Significant formation of the 1,4-disubstituted byproduct.

This is the most common issue in piperazine chemistry, arising from the comparable reactivity of the second nitrogen atom after the first has reacted.

Causality & Mechanism

Once one nitrogen atom of piperazine has been substituted, the second nitrogen remains nucleophilic and can react with another molecule of the electrophile. The rate of this second reaction relative to the first determines the ratio of mono- to di-substituted product.

G Piperazine Piperazine MonoSub Mono-substituted Product Piperazine->MonoSub k1 Electrophile1 Electrophile (R-X) Electrophile1->MonoSub Electrophile2 Electrophile (R-X) DiSub Di-substituted Byproduct Electrophile2->DiSub MonoSub->DiSub k2

Troubleshooting Steps & Solutions
  • Control Stoichiometry: Use a large excess of piperazine (5-10 equivalents). This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[5]

  • Slow Addition of Electrophile: Add the electrophile dropwise to the reaction mixture at a low temperature. This maintains a low concentration of the electrophile, further favoring mono-substitution.[5]

  • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the formation of the thermodynamically more stable di-substituted product.[1]

  • Use of a Protecting Group: Employing a mono-protected piperazine, such as 1-Boc-piperazine, is a highly effective but multi-step approach. The protecting group blocks one nitrogen, allowing for selective reaction at the other.[1][6]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms the mono-salt. The protonated nitrogen is deactivated, directing substitution to the free nitrogen.[4][7]

Experimental Protocol: Mono-N-Alkylation Using a Boc Protecting Group

Step 1: Synthesis of 1-Boc-piperazine [1]

  • Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine in DCM in a reaction flask.

    • Prepare a solution of Boc₂O in DCM.

    • Add the Boc₂O solution dropwise to the piperazine solution over several hours with stirring.

    • Allow the reaction to stir at room temperature overnight.

    • Evaporate the DCM. The di-Boc-piperazine byproduct is insoluble in water and can be removed by filtration after adding water to the residue.

    • Extract the aqueous solution with DCM. The combined organic layers are evaporated to yield 1-Boc-piperazine.

Step 2: Alkylation of 1-Boc-piperazine [8]

  • Materials: 1-Boc-piperazine (1.0 eq), Alkylating agent (e.g., alkyl halide, 1.0 eq), Potassium carbonate (or other suitable base), Acetonitrile (or other suitable solvent).

  • Procedure:

    • Dissolve 1-Boc-piperazine and the base in the solvent.

    • Slowly add the alkylating agent.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the N-alkyl-N'-Boc-piperazine.

Step 3: Deprotection of the Boc Group [4]

  • Materials: N-alkyl-N'-Boc-piperazine, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the purified product in DCM.

    • Add an excess of TFA at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Evaporate the solvent and excess acid. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-alkylated product.

Problem 2: Formation of Quaternary Ammonium Salts.

Over-alkylation at a single nitrogen can lead to the formation of a quaternary ammonium salt, which is often highly soluble in water and can complicate product isolation.

Causality & Mechanism

This side reaction is more prevalent with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and when using strong bases. The lone pair of the nitrogen in the mono-substituted product can attack another molecule of the alkylating agent.

G MonoSub Mono-substituted Product QuatSalt Quaternary Ammonium Salt MonoSub->QuatSalt Electrophile Electrophile (R-X) Electrophile->QuatSalt

Troubleshooting Steps & Solutions
  • Use a Less Reactive Electrophile: If possible, switch to a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide).

  • Avoid Strong Bases: Use a milder base like potassium carbonate or sodium bicarbonate.[1]

  • Reductive Amination: As an alternative to direct alkylation, consider reductive amination. This method involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) and is less prone to over-alkylation.[9]

  • Careful Monitoring: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the desired product is formed to prevent further reaction.[1]

Problem 3: Difficulty in Removing Excess Piperazine.

When using a large excess of piperazine to favor mono-substitution, removing the unreacted starting material can be challenging due to its high polarity and water solubility.[4]

Troubleshooting Steps & Solutions
  • Acidic Wash: During the workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The excess piperazine will be protonated and move into the aqueous layer. The desired product, if less basic, may remain in the organic layer.

  • Crystallization: Piperazine and its salts can sometimes be selectively crystallized out of the reaction mixture. For example, piperazine diacetate can be precipitated from acetone.[10]

  • Ion Exchange Chromatography: This technique can be effective for separating amines.[11] Cation exchange resins can be used to capture the basic piperazine and its derivatives, which can then be eluted separately.

  • Distillation: If the desired product is sufficiently high-boiling and thermally stable, unreacted piperazine can be removed by distillation under reduced pressure.

Problem 4: Low Yield and Complex Mixture of Products.

Sometimes, the reaction may not proceed cleanly, resulting in a low yield of the desired product and a complex mixture of byproducts.

Causality & Mechanism

This can be due to a combination of factors, including suboptimal reaction conditions (temperature, time, solvent), incorrect stoichiometry, or the inherent reactivity of the substrates.

G

Troubleshooting Steps & Solutions
  • Systematic Optimization: Methodically vary one reaction parameter at a time (e.g., temperature, concentration, base, solvent) to identify the optimal conditions.

  • Analytical Monitoring: Use techniques like HPLC, LC-MS, or GC-MS to analyze the reaction mixture at different time points.[12][13] This will provide a clearer picture of when the desired product is maximized and when byproducts begin to form.

  • Purification Strategy Re-evaluation: If the reaction consistently produces a mixture, focus on developing a robust purification strategy. This may involve a combination of techniques such as column chromatography, crystallization, and extraction.[11][14]

  • Alternative Synthetic Route: If optimization and purification prove to be intractable, it may be necessary to consider an alternative synthetic route, such as one involving a protecting group strategy or a different type of coupling reaction.[15][16]

References

Technical Support Center: Piperazin-1-yl-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Piperazin-1-yl-piperidin-1-yl-methanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule and to offer practical solutions for challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over time. Could this be a stability issue?

Yes, inconsistent analytical results, particularly a progressive decrease in the analyte's peak area in chromatography, are a strong indicator of compound degradation.[1] this compound possesses three key structural features that can be susceptible to degradation under various experimental or storage conditions: a piperazine ring, a piperidine ring, and a central amide (methanone) bond. Understanding the inherent stability of the molecule is critical for obtaining reliable and reproducible data.[2][3] Forced degradation studies are an essential first step to identify potential degradation pathways and develop robust, stability-indicating analytical methods.[2][4]

Q2: What are the primary degradation pathways for this compound?

The degradation of this molecule can be predicted by analyzing its constituent functional groups. The primary pathways include hydrolysis of the amide bond and oxidation of the nitrogen-containing heterocyclic rings.

  • Hydrolytic Degradation: The central amide bond is susceptible to hydrolysis, a reaction with water that cleaves the bond.[5] This reaction is significantly accelerated under acidic or basic conditions, yielding piperazine and piperidine-1-carboxylic acid (or its degradation products) as primary degradants. While amides are generally more resistant to hydrolysis than esters, this pathway is a primary concern in aqueous solutions, especially at non-neutral pH.[5]

  • Oxidative Degradation: Both the piperazine and piperidine rings contain tertiary amine groups that are prone to oxidation.[1] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or the presence of metal ions which can catalyze oxidation reactions.[6]

    • N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides.

    • Ring Opening: More aggressive oxidation can lead to the opening of the heterocyclic rings.[7][8] Studies on piperidine show that OH-initiated oxidation can lead to H-abstraction from both C-H and N-H groups, forming various products including imines.[7][8][9]

    • Nitrosamine Formation: In the presence of nitrous acid or other nitrosating agents (e.g., NOx in the atmosphere), secondary amines like piperazine can form N-nitrosamines, which are often potent carcinogens and a significant concern in drug development.[10]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy necessary to initiate free-radical degradation pathways.[1] To mitigate this, the compound should always be handled and stored in light-resistant containers (e.g., amber vials).

  • Thermal Degradation: High temperatures can promote degradation. For piperazine-containing compounds, thermal stress can lead to complex reactions, including ring-opening SN2 substitutions, often resulting in the formation of products like N-formylpiperazine.[6][11][12] Piperazine and its derivatives are noted to be relatively stable at temperatures up to 150-160°C.[6][13]

Q3: How can I minimize the degradation of my compound during storage and experiments?

Proactive measures are crucial for maintaining the integrity of your compound. The following best practices are recommended:

ParameterRecommended ActionRationale
Storage Store the solid compound in a cool, dark, and dry place. For long-term storage, use an inert atmosphere (e.g., argon or nitrogen) and consider temperatures of -20°C or -80°C.Minimizes thermal degradation, photo-oxidation, and hydrolysis from atmospheric moisture.[1]
Solutions Prepare solutions fresh whenever possible. If storage is necessary, use single-use aliquots and store them frozen (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles.Prevents degradation in solution, which is often faster than in the solid state. Aliquoting avoids contamination and repeated temperature stress.[14]
pH Control The stability of amine-containing compounds can be highly pH-dependent. Buffer your solutions to maintain a stable pH, ideally close to neutral unless experimental conditions require otherwise.Prevents acid- or base-catalyzed hydrolysis of the amide bond.[1]
Solvent Choice Use high-purity, peroxide-free solvents. If using solvents like THF or ethers, ensure they are fresh and tested for peroxides, as these can initiate oxidative degradation.Peroxides are potent oxidizing agents that can degrade the piperazine and piperidine moieties.
Antioxidants If oxidative degradation is suspected, the addition of a small amount of an antioxidant could be beneficial. However, this must be validated to ensure it does not interfere with the experiment or analysis.Scavenges free radicals and reactive oxygen species that could otherwise attack the molecule.[1]

Troubleshooting Guide

Problem 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a stability sample. How do I proceed?

The appearance of new, unexpected peaks is the primary indicator of degradation. The goal is to identify these peaks to understand the degradation pathway.

Recommended Workflow:

  • Confirm Degradation: First, perform a forced degradation study (see Protocol 1 ) to intentionally generate degradation products.[1][14] Compare the chromatograms of your stressed samples with your stability sample. If the retention times of the new peaks match, it confirms they are degradants.

  • Characterize with Mass Spectrometry (MS): The most powerful tool for identifying unknown compounds is Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine Molecular Weight: Obtain the mass-to-charge ratio (m/z) of the unknown peak from the full-scan MS data. This provides the molecular weight of the degradation product.

    • Propose Structures: Based on the molecular weight and the likely degradation pathways (hydrolysis, oxidation), propose potential structures. For example, an increase of 16 amu often suggests the addition of an oxygen atom (N-oxide formation). A hydrolytic cleavage would result in peaks corresponding to piperazine and a piperidine-carboxylic acid derivative.

  • Elucidate Structure with Tandem MS (MS/MS): To confirm the proposed structure, perform MS/MS analysis. Fragmenting the parent ion of the unknown peak will generate a fragmentation pattern. This pattern provides structural information that can be used to confirm the identity of the degradant. This process is outlined in Protocol 2 .

Problem 2: I'm struggling to develop a stability-indicating HPLC method that separates the parent compound from its degradants. What are my options?

A stability-indicating method is one that can resolve the parent drug from all its significant degradation products and process impurities. If you are facing co-elution issues, consider the following optimization strategies.[14]

  • Column Selection: Standard C18 columns are a good starting point, but may not provide the necessary selectivity.

    • Try columns with different stationary phases, such as C8, Phenyl-Hexyl, or Cyano, to alter the separation mechanism.

    • For polar degradants, consider using an aqueous C18 or a HILIC column.

  • Mobile Phase Optimization:

    • pH Adjustment: The ionization state of your basic compound and its degradants is highly dependent on the mobile phase pH. Systematically varying the pH can dramatically alter retention times and selectivity.

    • Organic Modifier: Switch between acetonitrile and methanol or try different ratios. They offer different selectivities.

    • Additives: For basic compounds that exhibit peak tailing, adding a small amount of an amine modifier like triethylamine (TEA) or using a low concentration of an ion-pairing reagent can improve peak shape and resolution.

  • Gradient Elution: If an isocratic method is insufficient, develop a gradient elution program.[14] Start with a low percentage of organic solvent and gradually increase it. A shallow gradient often provides the best resolution for closely eluting peaks.

  • Use Forced Degradation Samples: Always use a mixture of stressed samples (acid, base, peroxide, etc.) during method development to ensure the final method can separate all relevant peaks.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the typical conditions for stress testing to identify likely degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[1][2]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    Stress Condition Procedure Analysis Timepoints
    Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. 2, 6, 24, 48 hours
    Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. 2, 6, 24, 48 hours
    Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. 1, 4, 8, 24 hours
    Thermal Degradation Place a solid sample and a solution sample in an oven at 80°C. 24, 48, 72 hours

    | Photolytic Degradation | Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guidelines). | Analyze after exposure |

  • Sample Analysis:

    • At each time point, withdraw a sample.

    • For acid/base samples, neutralize the solution before analysis.

    • Dilute all samples to an appropriate concentration for your analytical method (e.g., HPLC-UV or LC-MS).

    • Analyze the stressed samples alongside an unstressed control sample. Aim for 5-20% degradation of the parent compound for optimal results.

Protocol 2: Workflow for Unknown Degradant Identification

G start Unexpected Peak in Chromatogram lcms 1. Run LC-MS Analysis (Full Scan) start->lcms mol_weight 2. Determine Accurate Mass and Molecular Formula lcms->mol_weight propose_struct 3. Propose Potential Structures (Based on Pathways) mol_weight->propose_struct msms 4. Perform LC-MS/MS (Product Ion Scan) propose_struct->msms fragment 5. Analyze Fragmentation Pattern msms->fragment confirm 6. Confirm Structure (Compare fragments to proposed structures) fragment->confirm end Structure Elucidated confirm->end

References

Technical Support Center: Functional Assay Troubleshooting for Piperazine-Core Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 1, 2026

Introduction

Welcome to the technical support center for researchers utilizing compounds featuring the piperazin-1-yl-piperidin-1-yl-methanone core scaffold. This guide is designed to provide in-depth troubleshooting for common functional assays used to characterize this class of molecules. Derivatives of this scaffold are frequently investigated for their activity at G-protein coupled receptors (GPCRs), acting as antagonists, agonists, or allosteric modulators for targets like chemokine, serotonin, or dopamine receptors.[1][2][3]

This resource addresses pitfalls encountered in widely used cell-based functional assays, such as calcium flux and cAMP accumulation assays.[4][5] Our goal is to equip you with the scientific rationale and practical steps to diagnose issues, validate your protocols, and generate reliable, high-quality data.

Section 1: Compound-Specific Issues & Pre-Assay Validation

Before troubleshooting the assay itself, it is critical to rule out issues inherent to the test compound. Compounds with piperazine and piperidine rings can present specific challenges that manifest as poor data quality.

FAQ 1: My dose-response curve is weak, noisy, or non-existent. How do I know if my compound is the problem?

This is a common starting point for troubleshooting and often relates to the compound's physicochemical properties.

Root Causes & Solutions:

  • Poor Aqueous Solubility & Precipitation: Many organic small molecules, including piperazine derivatives, are stored in 100% DMSO but precipitate when diluted into aqueous assay buffers.[6] A clear DMSO stock does not guarantee solubility at the final assay concentration.[6] This is a primary cause of weak or irreproducible results.

    • Troubleshooting Protocol:

      • Visual Inspection: After diluting your compound to its highest concentration in the assay buffer, let it sit for 15-30 minutes. Visually inspect the wells or tubes for cloudiness or precipitate against a dark background.

      • Solubility Assessment by Nephelometry: For a quantitative measure, perform a kinetic solubility assay. This involves making serial dilutions of your compound in assay buffer and measuring light scattering over time with a nephelometer. A sharp increase in scattered light indicates precipitation.[6]

      • Mitigation Strategies:

        • Lower the final DMSO concentration (a common standard is ≤0.5%).[6]

        • Incorporate a small percentage of serum (e.g., 0.1-1% FBS) or a carrier protein like BSA (0.1%) into the assay buffer to improve compound solubility, but be aware this can sometimes interfere with the target.

        • Consider using a different salt form of the compound or formulation aids like cyclodextrins.[7]

  • Compound Degradation: The compound may be unstable in the assay media or sensitive to freeze-thaw cycles.

    • Troubleshooting Protocol:

      • Always use freshly prepared dilutions from a validated stock for each experiment.[8]

      • Minimize the number of freeze-thaw cycles for the main DMSO stock by preparing smaller single-use aliquots.[8]

      • If instability is suspected, assess compound integrity via LC-MS after incubation in assay buffer for the duration of the experiment.

  • Fluorescence Interference: Many piperazine-containing compounds are themselves fluorescent or can quench the fluorescence of the assay's reporter dye.[9][10][11] This is a major source of false positives and negatives in fluorescence-based assays like calcium flux or FRET-based cAMP assays.[9][10]

    • Troubleshooting Protocol:

      • Pre-read the Compound Plate: Before adding cells or other reagents, read your compound dilution plate at the same excitation and emission wavelengths used for your assay. High readings indicate autofluorescence.

      • Run a "Compound-Only" Control: In a cell-free system, mix your compound with the fluorescent dye (e.g., Fluo-4 AM) and measure the signal. A decrease in signal compared to the dye-only control suggests quenching.

      • Mitigation Strategies:

        • If interference is detected, an orthogonal assay using a different detection method (e.g., luminescence-based cAMP assay instead of fluorescence) is the best solution to validate hits.[9][11]

        • For some assays, switching to red-shifted dyes can help avoid the blue/green autofluorescence common to many small molecules.[10]

Section 2: Troubleshooting Calcium Flux Assays

Calcium flux assays are standard for characterizing GPCRs that couple to Gαq, which triggers the release of intracellular calcium stores.[4][12]

FAQ 2: I see no response with my test compound, but my positive control (e.g., ATP or a known agonist) works perfectly. What's wrong?

This scenario points away from general cell health or dye loading issues and toward a compound- or target-specific problem.

Troubleshooting Workflow:

G cluster_compound Compound Issues cluster_target Target/Mechanism Issues cluster_solution Experimental Solutions start No Signal with Test Compound, Positive Control OK c1 Is compound precipitating? (See FAQ 1) start->c1 c2 Is compound degraded? (Prepare fresh dilutions) start->c2 c3 Is the concentration range correct? (Test a wider range, e.g., 1 nM to 100 µM) start->c3 t1 Is the compound an antagonist? start->t1 s1 Perform antagonist-mode assay: Pre-incubate with compound, then stimulate with known agonist. t1->s1 t2 Is the receptor expressed and functional? s2 Verify receptor expression (qPCR, Western Blot) t2->s2 t3 Is the compound a partial or biased agonist? s3 Run orthogonal assay (e.g., β-arrestin recruitment) t3->s3

Caption: Troubleshooting logic for a null response in a calcium flux assay.

Detailed Steps & Rationale:

  • Verify Compound Integrity: First, exhaust the possibilities from FAQ 1 (solubility, stability). An insoluble or degraded compound cannot interact with the receptor.

  • Confirm the Mechanism of Action: The most common reason for this observation is that your compound is not an agonist but a competitive antagonist . It binds to the receptor but does not activate it; instead, it blocks the endogenous agonist from binding.

    • Protocol for Antagonist Testing:

      • Pre-incubate your cells with a range of concentrations of your test compound for 15-30 minutes.

      • Add a known agonist for the receptor at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).

      • An effective antagonist will cause a dose-dependent decrease in the signal produced by the known agonist.

  • Check Receptor Expression: Cell lines can lose expression of a transfected receptor over time with increased passage number.

    • Validation: Confirm receptor expression levels using qPCR for mRNA or Western blot/FACS for protein. Use a low-passage, validated cell bank for all experiments.[13]

FAQ 3: The baseline fluorescence is very high, or my signal-to-background ratio is too low.

A poor assay window can mask real biological effects. This is often due to suboptimal assay conditions or cell health.

Optimization Table:

Problem Potential Cause Recommended Solution & Rationale
High Baseline Fluorescence 1. Dye Overloading: Too much dye can be toxic and lead to high, non-specific signal.[14] 2. Incomplete Dye Hydrolysis: The AM ester form of the dye is not fluorescent; only the hydrolyzed form is. Incomplete hydrolysis can lead to extracellular fluorescence. 3. Cell Stress/Death: Unhealthy cells have compromised membrane integrity, leading to unregulated calcium leakage.1. Titrate Dye Concentration: Determine the lowest dye concentration that gives a robust signal with your positive control.[14] 2. Optimize Loading Time/Temp: Ensure cells are incubated for the recommended time (e.g., 30-60 min) at the correct temperature (often 37°C) to allow for complete de-esterification.[14][15] 3. Check Cell Viability: Use Trypan Blue to confirm >95% viability before starting. Ensure cells are not overgrown in the flask.[13]
Low Signal-to-Background 1. Insufficient Dye Loading: The opposite of overloading; not enough dye in the cells to detect the calcium transient. 2. Dye Efflux: Many cell types (especially CHO lines) actively pump the dye out via Organic Anion Transporters.[15] 3. Low Receptor Expression: Not enough receptors on the cell surface to generate a strong signal.1. Increase Dye Concentration/Time: Systematically increase loading time or concentration. 2. Use Probenecid: Include an efflux pump inhibitor like probenecid in the loading buffer to increase dye retention and signal.[15] Note: Test if probenecid affects your target. 3. Use a Higher-Expressing Clone: Select a cell line clone with higher validated receptor expression.

Section 3: Troubleshooting cAMP Assays

cAMP assays are essential for studying GPCRs coupled to Gαs (which increase cAMP) or Gαi (which decrease cAMP).[4]

FAQ 4: In my Gαi assay, my test compound doesn't inhibit forskolin-stimulated cAMP levels. What should I check?

This is a common challenge in Gαi-coupled receptor assays, which measure a decrease in signal, making them inherently more complex than Gαs assays.

Troubleshooting Workflow:

G cluster_assay Assay Conditions cluster_compound Compound/Target Issues cluster_solution Experimental Solutions start No Inhibition of Forskolin in Gαi Assay a1 Is Forskolin concentration optimal? start->a1 a2 Is PDE activity masking the signal? start->a2 c1 Is the compound an agonist? (Or an antagonist?) start->c1 c2 Is receptor expression sufficient? start->c2 s1 Titrate Forskolin. Use EC₅₀-EC₈₀ concentration, not maximal. a1->s1 s2 Add a PDE inhibitor (e.g., IBMX) to stabilize cAMP. a2->s2 s3 Test in Gαs-coupled assay (if promiscuous) or run antagonist-mode assay. c1->s3 s4 Validate cell line (See FAQ 2) c2->s4

Caption: Diagnostic flowchart for a non-responsive Gαi-coupled cAMP assay.

Detailed Steps & Rationale:

  • Optimize Forskolin Concentration: Forskolin is used to activate adenylyl cyclase and raise basal cAMP levels, creating a window to measure inhibition. If the forskolin concentration is too high, it can generate a maximal cAMP signal that even a potent Gαi agonist cannot overcome.[16]

    • Protocol: Perform a forskolin dose-response curve. Select a concentration for your main assay that produces ~80% of the maximal signal (EC₈₀). This provides a large enough window to robustly detect inhibition.[16]

  • Inhibit Phosphodiesterases (PDEs): PDEs are enzymes that rapidly degrade cAMP.[8] High endogenous PDE activity can eliminate the cAMP signal before it is detected, masking the inhibitory effect of your compound.

    • Solution: Include a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer. This stabilizes the cAMP signal and significantly improves the assay window.[16]

  • Confirm Mechanism of Action: As with calcium assays, your compound may not be a Gαi agonist. It could be an antagonist, or it could be an agonist for a Gαs-coupled receptor that is also endogenously expressed in your host cells (e.g., HEK293 cells express β-adrenergic receptors).[17]

    • Troubleshooting:

      • Run the compound in an antagonist-mode assay against a known Gαi agonist.

      • Test the compound in the absence of forskolin. A Gαs agonist will increase cAMP on its own.

FAQ 5: My cAMP assay results are not reproducible. One day it works, the next day the data is noisy. Why?

Reproducibility issues in cAMP assays often trace back to inconsistent cell handling and preparation.[18]

Key Factors for Reproducibility:

  • Cell Confluency and Passage Number: Use cells from a narrow passage number range and ensure they are plated at a consistent density. Receptor expression and cell signaling capacity can change dramatically when cells are overgrown or senescent.[13][19] Harvest cells when they are in the late log phase of growth (e.g., 70-80% confluency).[19]

  • Consistent Cell Handling: Prepare cells exactly the same way for every experiment. This includes using the same dissociation reagent, centrifugation speed, and resuspension buffer.[19]

  • Reagent Preparation: Prepare large batches of critical reagents like the forskolin solution and the PDE inhibitor stock. Aliquot and freeze them to avoid variability from preparing them fresh each time and to prevent degradation from freeze-thaw cycles.[16]

Section 4: Advanced Troubleshooting: Distinguishing Modes of Action

For novel compounds, it's crucial to correctly identify their pharmacological classification.

FAQ 6: How do I differentiate between a competitive antagonist and a negative allosteric modulator (NAM)?

Both will inhibit the response of an agonist, but they do so through different mechanisms that can be distinguished pharmacologically.[20]

  • Competitive Antagonist: Binds to the same site as the agonist (the orthosteric site) and physically blocks it. Its inhibition is surmountable; by adding enough agonist, you can overcome the block and restore the maximal response.[20][21]

  • Negative Allosteric Modulator (NAM): Binds to a different site on the receptor (an allosteric site). This binding changes the receptor's shape, reducing the affinity or efficacy of the agonist.[20][21] This effect is often not fully surmountable, meaning even at saturating agonist concentrations, the maximal response is suppressed (a "ceiling effect").[20]

Experimental Protocol to Differentiate:

  • Perform agonist dose-response curves in the presence of several fixed concentrations of your inhibitory compound.

  • Analyze the Curves:

    • Competitive Antagonist: Will cause a parallel rightward shift in the agonist dose-response curve with no change in the maximum possible response (Emax).

    • Negative Allosteric Modulator (NAM): Will primarily cause a depression of the Emax of the agonist. There may also be a rightward shift in the EC₅₀.

This detailed characterization is essential for understanding the compound's true mechanism of action and its potential therapeutic profile.

References

Technical Support Center: Enhancing the Oral Bioavailability of Piperazine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of enhancing the oral bioavailability of piperazine-based drugs. The piperazine ring, a common scaffold in medicinal chemistry, often improves water solubility and pharmacokinetic properties.[1][2][3] However, oral bioavailability can be a significant hurdle. This guide offers practical, evidence-based solutions to overcome these challenges.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers and actionable protocols for common issues encountered during the development of piperazine-containing drug candidates.

Physicochemical & Permeability Issues

Question 1: My piperazine compound has good aqueous solubility, yet it shows poor oral absorption. What are the likely causes and how can I investigate this?

Answer: While the piperazine moiety generally enhances aqueous solubility, poor oral absorption can still occur due to several factors.[4] The primary culprits are often low membrane permeability and efflux transporter activity.

Causality Explained: The piperazine structure, with its two basic nitrogen atoms, can exist in a charged state at physiological pH, which can hinder its passive diffusion across the lipid-rich intestinal epithelial barrier. Additionally, many compounds are recognized and actively pumped out of the intestinal cells by efflux transporters like P-glycoprotein (P-gp), reducing their net absorption.[5]

Experimental Workflow: Investigating Low Permeability

cluster_0 Initial Observation cluster_1 In Vitro Permeability Assessment cluster_2 Interpretation & Next Steps A Poor Oral Absorption (High Solubility) B Caco-2 Permeability Assay A->B Hypothesis: Low Permeability or Efflux C Analyze Apparent Permeability (Papp) B->C D Assess Efflux Ratio (ER) B->D E Low Papp (<1 x 10^-6 cm/s) Indicates Poor Permeability C->E F High ER (>2) Indicates P-gp Efflux D->F G Consider Prodrug Approach or Permeation Enhancers E->G H Co-administer with P-gp Inhibitor or Use P-gp Inhibiting Excipients F->H

Caption: Workflow for diagnosing poor oral absorption.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Barrier Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assessment:

    • A to B (Apical to Basolateral): Add the piperazine compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • B to A (Basolateral to Apical): Add the compound to the basolateral side and measure its appearance on the apical side.

  • Quantification: Analyze compound concentration in the receiver compartments using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER greater than 2 suggests the involvement of active efflux.

Question 2: How can I overcome P-glycoprotein (P-gp) mediated efflux of my piperazine drug candidate?

Answer: Mitigating P-gp efflux is a critical step to improve oral bioavailability.[5] This can be achieved through both formulation and chemical modification strategies.

Formulation Strategies:

  • Co-administration with P-gp Inhibitors: Certain compounds can block the P-gp transporter, thereby increasing the intracellular concentration of your drug.[6]

  • P-gp Inhibiting Excipients: Some pharmaceutical excipients, such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), possess P-gp inhibitory properties and can be incorporated into formulations.[4]

Chemical Modification:

  • Structural Modification: In the lead optimization phase, medicinal chemists can modify the drug's structure to reduce its affinity for P-gp. This is a long-term strategy in drug design.[7]

Metabolic Liabilities

Question 3: My piperazine compound shows high first-pass metabolism. How can I confirm this and what are the strategies to bypass it?

Answer: High first-pass metabolism, primarily in the liver, can significantly reduce the amount of active drug reaching systemic circulation.

Causality Explained: The nitrogen atoms of the piperazine ring are susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to N-dealkylation, N-oxidation, or ring hydroxylation.

Experimental Workflow: Assessing Metabolic Stability

cluster_0 Initial Observation cluster_1 In Vitro Metabolic Stability cluster_2 Interpretation & Next Steps A Suspected High First-Pass Metabolism B Liver Microsome Stability Assay A->B Hypothesis: Rapid Hepatic Metabolism C Incubate Compound with Liver Microsomes & NADPH B->C D Measure Compound Depletion Over Time C->D E Calculate In Vitro Half-Life (t1/2) and Intrinsic Clearance (Clint) D->E F Short t1/2 & High Clint Indicate High Metabolism E->F G Identify Metabolites using LC-MS/MS F->G H Consider Prodrug Approach or Formulation Strategies F->H

Caption: Workflow for evaluating metabolic stability.

Detailed Protocol: Liver Microsome Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes (from the species of interest, e.g., human, rat), your piperazine compound, and a phosphate buffer.

  • Initiation: Pre-warm the mixture and initiate the reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Interpretation: Plot the natural log of the percentage of remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life.

Strategies to Mitigate First-Pass Metabolism:

  • Prodrugs: A prodrug approach involves chemically modifying the piperazine moiety to mask the metabolically labile site. The prodrug is then cleaved in vivo to release the active parent drug.

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[8]

Formulation Strategies

Question 4: What are the most effective formulation strategies to enhance the oral bioavailability of a poorly soluble piperazine compound?

Answer: For poorly soluble compounds (BCS Class II), the primary goal is to enhance the dissolution rate and maintain the drug in a solubilized state in the gastrointestinal tract.

Effective Formulation Approaches:

  • Nanoformulations: Reducing the particle size to the nanometer range significantly increases the surface area, leading to a faster dissolution rate.

    • Nanosuspensions: Crystalline nanoparticles stabilized by surfactants or polymers.

    • Solid Lipid Nanoparticles (SLNs): The drug is encapsulated within a solid lipid matrix.

  • Amorphous Solid Dispersions (ASDs): The crystalline drug is converted into an amorphous state by dispersing it in a polymer matrix. This high-energy state has a much higher apparent solubility and dissolution rate.

  • Lipid-Based Formulations (e.g., SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[9][10]

Formulation StrategyMechanism of Bioavailability EnhancementFold Increase in Bioavailability (Example: Piperine)
NanosuspensionIncreased surface area for dissolution.3.65-fold
SEDDSImproved dissolution and lymphatic uptake.5.2-fold (based on AUC)[8]

Data for piperine, a compound often used in bioavailability enhancement studies, is presented for illustrative purposes.[11][12]

In-Vivo Pharmacokinetic Studies

Question 5: How should I design an in-vivo pharmacokinetic study to evaluate the oral bioavailability of my piperazine compound?

Answer: A well-designed pharmacokinetic (PK) study is crucial for determining the oral bioavailability and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[13]

Key Considerations for Study Design:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used for initial PK screening.

  • Dosing:

    • Intravenous (IV) Administration: A low dose is administered to determine the clearance and volume of distribution, which is necessary to calculate the absolute oral bioavailability.

    • Oral (PO) Gavage: The compound is administered at a higher dose to assess oral absorption.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Key parameters to calculate include:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the plasma concentration-time curve)

    • t1/2 (Half-life)

    • Absolute Oral Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time at which Cmax is observedProvides information on the rate of absorption
AUC Total drug exposure over timeReflects the extent of absorption
F% Fraction of the oral dose that reaches systemic circulationThe definitive measure of oral bioavailability[14]

References

Validation & Comparative

A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibitors: Profiling Piperazine-Carboxamide Scaffolds Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a range of neurological and inflammatory disorders. By catalyzing the degradation of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG), MAGL sits at a crucial intersection of endocannabinoid and eicosanoid signaling pathways. Inhibition of MAGL elevates neuroprotective 2-AG levels while simultaneously reducing the pool of arachidonic acid (AA), the precursor to pro-inflammatory prostaglandins.[1][2][3] This guide provides a comparative analysis of a piperazine-based chemical scaffold, exemplified by phenyl(piperazin-1-yl)methanone derivatives, against well-characterized MAGL inhibitors such as the irreversible covalent agents JZL184 and KML29, and the clinical candidate ABX-1431. We will explore the nuances of potency, selectivity, and mechanism of action, supported by established experimental protocols for robust inhibitor characterization.

Introduction: Why Target Monoacylglycerol Lipase (MAGL)?

The endocannabinoid system (ECS) is a primary neuromodulatory system involved in regulating pain, mood, inflammation, and memory. Its principal signaling molecule in the central nervous system (CNS) is 2-arachidonoylglycerol (2-AG). MAGL is the primary enzyme responsible for hydrolyzing 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[4][5]

Pharmacological inhibition of MAGL presents a compelling therapeutic strategy. It indirectly activates cannabinoid receptors CB1 and CB2 by increasing the concentration and duration of action of endogenous 2-AG.[6] This approach may circumvent some of the adverse psychoactive effects associated with direct CB1 receptor agonists.[4][6] Furthermore, by limiting AA production in the brain, MAGL inhibition reduces the synthesis of pro-inflammatory prostaglandins, offering neuroprotective and anti-inflammatory benefits.[2][7][8] Consequently, MAGL inhibitors are being investigated for Alzheimer's disease, Parkinson's disease, neuropathic pain, and cancer.[4][6][9]

Figure 1: Dual role of MAGL in endocannabinoid and eicosanoid pathways.

A Focus on Reversible Inhibition: The Phenyl(piperazin-1-yl)methanone Scaffold

While early development focused on potent, irreversible MAGL inhibitors, a significant challenge emerged: chronic, high-dose administration of these agents can lead to desensitization and downregulation of CB1 receptors, mimicking the effects of chronic agonist exposure.[1][10] This has spurred interest in developing reversible inhibitors, which may offer a wider therapeutic window and a better safety profile by allowing for more dynamic control over MAGL activity.[1][11]

Recent computational and synthetic efforts have identified phenyl(piperazin-1-yl)methanone as a promising scaffold for developing reversible MAGL inhibitors.[12][13][14] A lead compound from this class demonstrated efficient, reversible MAGL inhibition with an IC50 of 6.1 µM and showed antiproliferative activity in cancer cell lines.[13][14]

Causality Behind the Design: The core structure of these compounds allows them to fit within the MAGL active site, but they lack a highly reactive electrophilic group (like a carbamate) that would lead to covalent, irreversible modification of the catalytic serine (Ser122).[4] Their binding is governed by non-covalent interactions, such as hydrogen bonds and lipophilic contacts, allowing the inhibitor to associate and dissociate from the enzyme, leading to a reversible mode of action.[14]

Comparative Analysis: Key MAGL Inhibitor Classes

An objective comparison requires evaluating inhibitors based on potency, selectivity, mechanism of action, and in vivo effects. Below, we compare the piperazine-methanone class with benchmark inhibitors.

Inhibitor Scaffold Class Mechanism Potency (IC50, human MAGL) Selectivity Profile Key Features & Limitations
Phenyl(piperazin-1-yl)methanone deriv. Piperazine-MethanoneReversible~6.1 µM[13]Under investigation; selectivity is a key optimization goal.Represents a promising scaffold for reversible inhibitors; currently has modest potency.[13][14]
JZL184 Piperidine CarbamateIrreversible (Covalent)~8 nM[15]>300-fold selective for MAGL over FAAH; some off-target activity on ABHD6.[5][15]Potent research tool; elevates brain 2-AG ~8-fold; chronic high doses may cause CB1 desensitization.[10][15]
KML29 Piperazine Carbamate (HFIP)Irreversible (Covalent)~5.9 nM[16]Highly selective; no detectable FAAH inhibition (>50 µM).[16][17]"Second-generation" tool with improved selectivity over JZL184; orally active.[16][18]
ABX-1431 (Elcubragistat) Piperazine Carbamate (HFIP)Irreversible (Covalent)~1.7 nM[9]Exquisite selectivity for MAGL across serine hydrolases.[19]First-in-class clinical candidate; well-tolerated in Phase 1 trials for neurological disorders.[20][21][22]

IC50 values can vary based on assay conditions. The values presented are for comparative purposes.

Expert Insights:

  • Irreversible vs. Reversible: The choice between an irreversible and reversible inhibitor is a critical strategic decision in drug development. Irreversible inhibitors like JZL184 and ABX-1431 offer a prolonged pharmacodynamic effect, as enzyme activity only recovers upon new protein synthesis.[4] This can be advantageous for reducing dosing frequency. However, it carries the risk of on-target toxicity from sustained pathway modulation (e.g., CB1 desensitization) and off-target toxicity if selectivity is not perfect.[1] Reversible inhibitors, like the phenyl(piperazin-1-yl)methanone class, offer more tunable pharmacokinetics and may avoid the pitfalls of permanent enzyme inactivation.[13]

  • The Importance of Selectivity: The serine hydrolase superfamily contains over 200 enzymes in humans. Off-target inhibition can lead to confounding biological effects and toxicity. For instance, co-inhibition of Fatty Acid Amide Hydrolase (FAAH), which degrades the other major endocannabinoid anandamide, would complicate the interpretation of results.[23] KML29's O-hexafluoroisopropyl (HFIP) carbamate was a key innovation that dramatically improved selectivity over FAAH compared to earlier carbamates like JZL184.[17][24] This high selectivity is a hallmark of the clinical candidate ABX-1431 as well.[19]

Essential Experimental Protocols for Inhibitor Validation

To ensure scientific integrity, every claim about an inhibitor's performance must be backed by robust, reproducible experimental data. The following protocols represent a standard workflow for characterizing novel MAGL inhibitors.

Figure 2: A logical workflow for the comprehensive validation of a novel MAGL inhibitor.

Protocol 1: In Vitro MAGL Activity Assay (Fluorometric)

This protocol determines the inhibitor's potency (IC50) by measuring its ability to block MAGL's enzymatic activity.

  • Principle: This assay uses a fluorogenic substrate that is cleaved by MAGL to release a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAGL activity.[25][26][27]

  • Materials:

    • Human recombinant MAGL protein

    • Fluorogenic substrate (e.g., 7-hydroxycoumarinyl-arachidonate or a resorufin-based substrate)[26][28]

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)[28]

    • Test inhibitor (serial dilutions in DMSO)

    • Known potent inhibitor (e.g., KML29) as a positive control

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test inhibitor and positive control in DMSO. Prepare working solutions of MAGL enzyme and substrate in Assay Buffer.

    • Assay Setup: To the wells of the microplate, add:

      • Assay Buffer.

      • Test inhibitor dilutions (final DMSO concentration <1%).

      • MAGL enzyme solution.

    • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced. For suspected irreversible inhibitors, this pre-incubation time is critical.[6]

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

    • Measurement: Immediately place the plate in a fluorescence plate reader (e.g., Ex/Em 360/460 nm for coumarin-based substrates) and measure the fluorescence kinetically over 30-60 minutes at 37°C.[25][29]

    • Data Analysis: Calculate the initial reaction velocity (slope of the linear phase) for each concentration. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Selectivity Profiling via Competitive Activity-Based Protein Profiling (ABPP)

This is the gold standard for assessing inhibitor selectivity across an entire enzyme family in a native biological system.

  • Principle: Competitive ABPP involves treating a complex proteome (e.g., brain lysate) with the test inhibitor before labeling with a broad-spectrum, tagged activity-based probe (ABP) that covalently binds to the active site of many serine hydrolases.[30][31] A potent and selective inhibitor will "block" its target (MAGL) from being labeled by the ABP. The reduction in probe labeling, visualized by gel or mass spectrometry, reveals the inhibitor's potency and selectivity.[32][33][34]

  • Materials:

    • Mouse brain tissue lysate

    • Test inhibitor (serial dilutions)

    • Broad-spectrum serine hydrolase ABP (e.g., Fluorophosphonate-Rhodamine, FP-Rh)[5]

    • SDS-PAGE equipment

    • Fluorescence gel scanner

  • Procedure:

    • Proteome Treatment: Aliquot brain lysate into separate tubes. Add increasing concentrations of the test inhibitor (or vehicle control) and incubate for 30 minutes at 37°C.

    • Probe Labeling: Add the FP-Rh probe to each lysate and incubate for another 30 minutes. This allows the probe to label any active serine hydrolases whose active sites are not occupied by the inhibitor.

    • Quenching & Denaturation: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

    • Visualization: Scan the gel using a fluorescence scanner. The fluorescent bands correspond to active serine hydrolases labeled by the probe.

    • Analysis: A selective MAGL inhibitor will cause a dose-dependent decrease in the fluorescence intensity of the band corresponding to MAGL's molecular weight (~33 kDa) without affecting the intensity of other bands.[35] This provides a direct visual readout of both on-target potency and off-target activity.

Figure 3: Mechanism of irreversible inhibition by carbamate-based agents.

Protocol 3: In Vivo Target Engagement & Pharmacodynamics

This protocol verifies that the inhibitor reaches its target in the brain and produces the expected biological effect—an increase in 2-AG levels.

  • Principle: The inhibitor is administered to an animal model (e.g., mice). After a set time, the brain is harvested, and the levels of 2-AG are quantified using liquid chromatography-mass spectrometry (LC-MS).[36]

  • Procedure:

    • Animal Dosing: Administer the test inhibitor to mice via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.[15] Include a vehicle control group.

    • Tissue Collection: At a predetermined time point (e.g., 1-4 hours post-dose), humanely euthanize the animals and rapidly dissect the brain.[35] Speed is critical to prevent post-mortem changes in endocannabinoid levels.

    • Homogenization & Extraction: Immediately flash-freeze the brain in liquid nitrogen. Homogenize the tissue and perform a lipid extraction (e.g., using a modified Bligh-Dyer method with chloroform/methanol/water).

    • LC-MS Analysis: Quantify the levels of 2-AG (and other lipids like anandamide to confirm selectivity) in the extracts using a validated LC-MS/MS method with an appropriate internal standard.

    • Data Analysis: Compare the 2-AG levels in the brains of inhibitor-treated animals to those of the vehicle-treated group. A successful CNS-penetrant MAGL inhibitor should produce a dose-dependent elevation in brain 2-AG levels. For example, JZL184 has been shown to increase mouse brain 2-AG levels by approximately 8-fold.[15][36]

Conclusion and Future Directions

The development of MAGL inhibitors has progressed significantly, from early-generation tools like JZL184 to highly selective, clinical-stage candidates such as ABX-1431.[15][21] The primary focus has been on irreversible covalent inhibitors, which have demonstrated robust efficacy in preclinical models. However, the potential for CB1 receptor desensitization with chronic use highlights the need for alternative strategies.

The phenyl(piperazin-1-yl)methanone scaffold represents an important step towards creating potent and selective reversible MAGL inhibitors.[13] While the initial potency of this class is modest, it provides a validated starting point for medicinal chemistry optimization. Future work should focus on structure-activity relationship (SAR) studies to improve potency into the nanomolar range while maintaining or improving selectivity, as determined by rigorous ABPP profiling. The ultimate goal is to develop an inhibitor with the therapeutic benefits of 2-AG elevation while offering a superior safety profile for chronic administration in patients with neurological and inflammatory diseases.

References

A Researcher's Guide to Validating the Anti-inflammatory Effects of Piperazine Derivatives: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the anti-inflammatory properties of novel piperazine derivatives. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, establishes self-validating workflows, and grounds its claims in authoritative scientific literature. Our objective is to equip you with the necessary tools to rigorously assess your compounds, from initial in vitro screening to mechanistic elucidation and in vivo efficacy.

The Rationale: Piperazine as a Privileged Scaffold in Anti-inflammatory Drug Discovery

Inflammation is a fundamental biological process, essential for host defense but also a central driver of numerous chronic diseases when dysregulated, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry.

The piperazine ring is considered a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious synthetic modification. Its prevalence in clinically approved drugs is a testament to its favorable pharmacokinetic properties, synthetic tractability, and ability to establish crucial interactions with biological targets. In the context of inflammation, piperazine derivatives have been successfully developed to target key mediators of the inflammatory cascade, making them a high-interest class of compounds for novel drug discovery.

Mechanistic Landscape: Key Inflammatory Pathways Targeted by Piperazine Derivatives

A robust validation strategy requires a clear understanding of the underlying molecular mechanisms. Many inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, converge on a few critical intracellular signaling pathways. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • The NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. There, it orchestrates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

  • The MAPK Pathway: This pathway consists of several cascades, including ERK, JNK, and p38 MAPK. Upon activation by inflammatory stimuli, these kinases phosphorylate downstream transcription factors (like AP-1) and enzymes, further amplifying the inflammatory response and contributing to the production of cytokines and other mediators.

A primary goal in validating piperazine derivatives is to determine if they exert their effects by modulating these critical pathways.

Inflammatory_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK_Cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_Cascade IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_Cascade->AP1 Activates IκBα_NFκB IκBα-NF-κB (Inactive) IKK->IκBα_NFκB Phosphorylates IκBα NFκB_active NF-κB (Active) IκBα_NFκB->NFκB_active IκBα Degradation NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocation DNA DNA (Promoter Regions) NFκB_nucleus->DNA AP1->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: General overview of LPS-induced NF-κB and MAPK signaling pathways.

Comparative Analysis: Benchmarking Novel Derivatives Against Standards

To contextualize the efficacy of a novel piperazine derivative (let's call it Compound P ), it is essential to compare its performance against both a known active piperazine-based compound and a standard-of-care anti-inflammatory drug. For this guide, we will use 1-arylpiperazine derivative (1-AP) as a reference compound known for its anti-inflammatory properties and Indomethacin , a widely used non-steroidal anti-inflammatory drug (NSAID), as the positive control.

The following table summarizes hypothetical, yet realistic, data that one might aim to generate in a validation workflow.

Parameter Compound P 1-Arylpiperazine (1-AP) (Reference) Indomethacin (Positive Control) Untreated Control
Nitric Oxide (NO) Inhibition (%) in LPS-stimulated RAW 264.7 cells (at 10 µM)75%68%55%0%
TNF-α Release Inhibition (%) in LPS-stimulated RAW 264.7 cells (at 10 µM)82%73%65%0%
IL-6 Release Inhibition (%) in LPS-stimulated RAW 264.7 cells (at 10 µM)78%70%60%0%
Inhibition of NF-κB (p65) Phosphorylation (%) (Western Blot densitometry)65%58%Not Applicable (Different MoA)0%
Inhibition of p38 MAPK Phosphorylation (%) (Western Blot densitometry)70%62%Not Applicable (Different MoA)0%
In Vivo Paw Edema Reduction (%) in Carrageenan model (at 10 mg/kg)55%48%60%0%

Note: This data is illustrative. Actual results will vary based on the specific molecular structure and experimental conditions.

The Experimental Validation Workflow: A Step-by-Step Guide

A logical and phased approach is critical for efficiently validating a compound's properties. The workflow should progress from broad phenotypic screening in vitro to specific mechanistic studies, and finally, to efficacy confirmation in an in vivo model.

Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: In Vivo Validation P1_A Cytotoxicity Assay (e.g., MTT) P1_B LPS-stimulated Macrophages (RAW 264.7) P1_A->P1_B Determine non-toxic dose P1_C Measure NO (Griess Assay) & Cytokines (ELISA) P1_B->P1_C P2_A Prepare Lysates from Treated Macrophages P1_C->P2_A Proceed with active compounds P2_B Western Blot Analysis P2_A->P2_B P2_C Probe for p-p65, p-IκBα, p-p38, p-ERK P2_B->P2_C P3_A Carrageenan-Induced Paw Edema Model (Rodent) P2_C->P3_A Confirm Mechanism Proceed to In Vivo P3_B Administer Compound P3_A->P3_B P3_C Measure Paw Volume (Plethysmometer) P3_B->P3_C

Caption: A three-phase workflow for validating anti-inflammatory compounds.

Phase 1 Protocol: In Vitro Screening in LPS-Stimulated Macrophages

Causality: The murine macrophage cell line, RAW 264.7, is an excellent model system because it reliably produces a robust inflammatory response (NO, cytokines) upon stimulation with LPS, mimicking the innate immune response to bacterial infection. Measuring the inhibition of these mediators provides a direct assessment of a compound's anti-inflammatory potential.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of your piperazine derivative (e.g., 1, 5, 10, 25 µM), a positive control (Indomethacin), and a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

    • Self-Validation Check: Include wells with cells and vehicle only (no LPS) to establish a baseline. Also, run a parallel MTT or similar cytotoxicity assay to ensure the observed effects are not due to cell death.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the vehicle-only control group.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

Sub-Protocol A: Nitric Oxide (NO) Quantification (Griess Assay)

  • Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent.

  • Incubation & Reading: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the NO concentration against a standard curve prepared using sodium nitrite.

Sub-Protocol B: Cytokine Quantification (ELISA)

  • Assay: Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions precisely.

  • Procedure: Typically, this involves adding the collected supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution that produces a colorimetric signal.

  • Reading & Quantification: Measure the absorbance at the specified wavelength (usually 450 nm) and calculate the cytokine concentrations based on the provided standards.

Phase 2 Protocol: Mechanistic Elucidation via Western Blot

Causality: If a compound inhibits NO and cytokine production, the next logical step is to determine if it does so by targeting the upstream NF-κB or MAPK signaling pathways. Western blotting allows for the direct visualization and quantification of the phosphorylated (i.e., activated) forms of key signaling proteins like p65 (a subunit of NF-κB) and p38 MAPK.

Protocol:

  • Cell Treatment & Lysis: Seed RAW 264.7 cells in 6-well plates. Treat with the compound and stimulate with LPS as described in Phase 1, but for a shorter duration (e.g., 30-60 minutes, as signaling activation is rapid).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a 10% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-p65, anti-phospho-p38) and their total forms, as well as a loading control (e.g., anti-β-actin or anti-GAPDH).

    • Trustworthiness Check: Probing for both total protein and the loading control is essential to ensure that any observed decrease in the phosphorylated form is due to inhibition of signaling, not variations in protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL (chemiluminescence) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.

Phase 3 Protocol: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

Causality: While in vitro data is crucial, demonstrating efficacy in a living organism is the gold standard. The carrageenan-induced paw edema model is a widely accepted and reproducible assay for evaluating acute inflammation. Carrageenan injection triggers a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema (swelling).

Protocol:

  • Animal Acclimation: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and Test Groups (Compound P at various doses, e.g., 5, 10, 20 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.

  • Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

This guide outlines a systematic, multi-phase approach to validating the anti-inflammatory effects of novel piperazine derivatives. By progressing from broad in vitro screening to targeted mechanistic studies and culminating in in vivo validation, researchers can build a comprehensive data package that speaks to a compound's efficacy and mode of action. The emphasis on appropriate controls, quantitative endpoints, and a clear understanding of the underlying biological pathways ensures a high degree of scientific rigor and trustworthiness in the generated results. This structured methodology not only validates individual compounds but also provides a robust framework for comparing them against existing standards, ultimately accelerating the journey from chemical scaffold to potential therapeutic.

A Comparative Benchmarking Guide to Piperazin-1-yl-piperidin-1-yl-methanone (PMPM): A Novel Analgesic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity, Piperazin-1-yl-piperidin-1-yl-methanone (PMPM), against established analgesics. The protocols and experimental designs detailed herein are structured to deliver a robust evaluation of PMPM's potential therapeutic profile, focusing on analgesic efficacy across different pain modalities and a preliminary assessment of its side-effect liabilities.

Introduction and Rationale

The search for novel analgesics with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Piperazine and piperidine moieties are prevalent scaffolds in centrally acting drugs, and derivatives have shown promise for analgesic activity.[1][2][3][4][5] this compound (PMPM) is a novel compound designed to explore a multi-target approach to pain management. This guide outlines a head-to-head preclinical comparison of PMPM against three standard-of-care analgesics, each with a distinct mechanism of action:

  • Morphine: A potent µ-opioid receptor (MOR) agonist, representing the gold standard for severe pain management.

  • Tramadol: A centrally acting analgesic with a dual mechanism involving weak MOR agonism and inhibition of serotonin and norepinephrine reuptake.[6][7][8][9]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing non-steroidal anti-inflammatory drugs (NSAIDs) used for inflammatory pain.[10][11]

The primary objective is to characterize the pharmacological profile of PMPM and determine its potential advantages or disadvantages relative to these established therapeutic agents.

Hypothesized Mechanism of Action of PMPM

Based on its chemical structure, PMPM is hypothesized to function as a dual-action ligand, potentially exhibiting affinity for both opioid and monoaminergic systems. The proposed preclinical workflow is designed to test this hypothesis and elucidate its functional activity.

Caption: Hypothesized dual mechanism of PMPM at the presynaptic terminal.

In Vitro Characterization: Target Engagement and Functional Activity

The initial phase focuses on determining the molecular targets of PMPM. This is crucial for validating the hypothesized mechanism of action and providing a causal basis for the in vivo findings.

Receptor Binding Affinity

Objective: To quantify the binding affinity of PMPM for primary and secondary targets.

Protocol:

  • Target Panel:

    • Primary: Human µ-opioid receptor (MOR), κ-opioid receptor (KOR), δ-opioid receptor (DOR), Serotonin transporter (SERT), Norepinephrine transporter (NET).

    • Secondary/Safety: A broad panel including other GPCRs and ion channels to identify potential off-target effects.

  • Assay Type: Radioligand binding competition assays.

  • Procedure: Membranes from cells expressing the target receptor are incubated with a specific radioligand and varying concentrations of PMPM.

  • Endpoint: The concentration of PMPM that inhibits 50% of the specific radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated.

Functional Activity Assays

Objective: To determine whether PMPM acts as an agonist, antagonist, or inverse agonist at its primary targets.

Protocol: cAMP Functional Assay for GPCR Activation [12][13][14][15][16]

  • Target: Cells expressing Gs or Gi-coupled receptors (e.g., MOR, which is Gi-coupled).

  • Principle: Agonism at Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • Cells are incubated with varying concentrations of PMPM.

    • Adenylyl cyclase is stimulated (e.g., with forskolin) to produce a measurable baseline of cAMP.

    • Intracellular cAMP levels are quantified using a suitable detection method (e.g., HTRF, AlphaScreen).

  • Endpoint: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of PMPM relative to a known full agonist (e.g., DAMGO for MOR).

In Vivo Benchmarking: Efficacy and Side-Effect Profile

This phase uses validated rodent models to compare the analgesic efficacy and adverse effect profile of PMPM against the selected benchmarks. All animal procedures should be conducted in accordance with ethical guidelines.

Caption: Overall workflow for the preclinical benchmarking of PMPM.

Analgesic Efficacy Models
  • Objective: To evaluate the efficacy of PMPM against acute thermal pain, primarily mediated by central mechanisms.

  • Protocol:

    • Acclimation: Mice are brought to the testing room at least 60 minutes before the experiment.[17][18]

    • Baseline: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.[19][17][20]

    • Administration: Animals are administered PMPM, a benchmark drug, or vehicle via a relevant route (e.g., intraperitoneal, oral).

    • Testing: At various time points post-administration (e.g., 30, 60, 90, 120 minutes), the hot plate latency is measured again.

  • Endpoint: The dose required to produce a 50% maximal possible effect (ED50) is calculated and compared across compounds.

  • Objective: To assess efficacy in a model of tonic, inflammatory pain, which has two distinct phases.

  • Protocol:

    • Administration: Animals receive the test compound, benchmark, or vehicle prior to formalin injection.

    • Induction: A dilute formalin solution (e.g., 1-5%) is injected into the plantar surface of one hind paw.

    • Observation: The animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded.

    • Phases: The response is quantified in two phases: the early phase (0-5 minutes), representing direct nociceptor activation, and the late phase (15-40 minutes), reflecting inflammatory processes and central sensitization.[21][22]

  • Endpoint: The percent inhibition of the licking/biting response in each phase is calculated for each compound.

  • Objective: To evaluate the potential of PMPM to alleviate neuropathic pain, a condition often refractory to traditional analgesics.

  • Protocol:

    • Surgery: Under anesthesia, the sciatic nerve of one hind limb is loosely ligated with chromic gut sutures to induce a partial nerve injury.[23][24]

    • Development of Hypersensitivity: Animals are allowed to recover, and mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia are assessed over 7-14 days post-surgery using von Frey filaments and radiant heat, respectively.[23][25]

    • Testing: Once a stable hypersensitivity is established, animals are treated with PMPM, benchmarks (gabapentin is often a positive control here), or vehicle.

    • Assessment: The withdrawal threshold to mechanical or thermal stimuli is measured at set time points post-dosing.

  • Endpoint: The ability of each compound to reverse the established allodynia or hyperalgesia is quantified.

Side-Effect Profile Assessment
  • Objective: To assess whether PMPM causes motor impairment, a common side effect of centrally acting analgesics.

  • Protocol:

    • Training: Mice are trained to walk on an accelerating rotating rod for a set period.

    • Administration: Trained animals are administered the test compounds or vehicle.

    • Testing: At peak effect time, animals are placed back on the rotarod, and the latency to fall is recorded.[26][27]

  • Endpoint: A significant reduction in the latency to fall compared to the vehicle group indicates motor impairment.

  • Objective: To evaluate opioid-induced constipation, a significant dose-limiting side effect.

  • Protocol:

    • Fasting: Animals are fasted overnight with free access to water.

    • Administration: Animals receive the test compounds or vehicle.

    • Charcoal Meal: After a set time, a charcoal meal suspension is administered orally.

    • Assessment: After another interval (e.g., 20-30 minutes), animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured.

  • Endpoint: The percent inhibition of intestinal transit relative to the vehicle group is calculated.

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate direct comparison. The primary goal is to establish a therapeutic index (TI) for PMPM, which compares the dose required for a therapeutic effect (ED50 from an analgesic assay) to the dose that produces a toxic or undesirable side effect (TD50, e.g., from the rotarod test).

Table 1: Comparative Efficacy in Pain Models (Hypothetical Data)

CompoundHot Plate (ED50, mg/kg)Formalin - Early Phase (% Inh @ 10 mg/kg)Formalin - Late Phase (% Inh @ 10 mg/kg)CCI Model (Min. Effective Dose, mg/kg)
PMPM 8.545%75%10
Morphine 5.080%85%8
Tramadol 15.050%65%20
Celecoxib >1005%60%>100

Table 2: Comparative Side-Effect Profile (Hypothetical Data)

CompoundRotarod (TD50, mg/kg)GI Transit (% Inh @ ED80)Therapeutic Index (Rotarod TD50 / Hot Plate ED50)
PMPM 7030%8.2
Morphine 2085%4.0
Tramadol 8040%5.3
Celecoxib >100<5%N/A

Conclusion

This benchmarking guide provides a structured, evidence-based approach to the preclinical evaluation of this compound. By systematically comparing its efficacy and side-effect profile against well-characterized analgesics, researchers can generate the critical data needed to make an informed go/no-go decision for advancing PMPM into further stages of drug development. A favorable therapeutic index, particularly a strong analgesic effect with reduced motor impairment and constipation compared to morphine, would warrant its continued investigation as a next-generation analgesic.

References

A Researcher's Guide to Comparative Docking Studies of Piperazin-1-yl-piperidin-1-yl-methanone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for conducting comparative molecular docking studies of "Piperazin-1-yl-piperidin-1-yl-methanone" analogues. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the binding potential of these compounds against relevant biological targets. By synthesizing established computational methodologies with practical insights, this document serves as a self-validating system for generating reliable and reproducible in silico data.

The core scaffold, combining piperazine and piperidine rings, is a privileged structure in medicinal chemistry, frequently found in centrally active agents.[1][2][3][4] Derivatives of these heterocycles are known to interact with a variety of G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors, making them attractive candidates for treating neurological and psychiatric disorders.[5][6][7] Molecular docking is an indispensable computational tool for predicting the binding affinity and orientation of such small molecules at the active site of a target protein, thereby guiding lead optimization and rational drug design.[1][8][9]

This guide will detail a robust workflow for a comparative docking study, using the Dopamine D2 receptor as an illustrative target, a key protein in the pathophysiology of several central nervous system (CNS) disorders.[5][10][11]

The Strategic Workflow of Comparative Molecular Docking

A successful comparative docking study is a multi-stage process that requires meticulous attention to detail at each step. The overall workflow is designed to ensure the biological relevance and reproducibility of the generated data.[12]

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase target_prep Target Protein Preparation grid_gen Grid Box Generation target_prep->grid_gen Provides receptor structure ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking Provides ligand structures grid_gen->docking Defines docking space validation Protocol Validation docking->validation Generates docked poses data_extraction Data Extraction & Scoring docking->data_extraction Outputs scoring data visual_analysis Visual Analysis of Interactions docking->visual_analysis Provides 3D poses validation->docking Confirms protocol reliability comparison Comparative Analysis data_extraction->comparison Quantitative data visual_analysis->comparison Qualitative interaction data

Caption: A generalized workflow for a comparative molecular docking study.

Part 1: Experimental Protocols

Target Protein Preparation

The initial and critical step is the preparation of the target receptor. For our case study, we will use the human Dopamine D2 receptor.

Step-by-step Protocol:

  • Obtain Protein Structure: Download the 3D crystal structure of the human Dopamine D2 receptor from the Protein Data Bank (PDB). A suitable entry would be one co-crystallized with a known antagonist, for example, PDB ID: 6CM4.[11]

  • Clean the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential components from the PDB file, including water molecules, ions, and any co-crystallized ligands.[13][14]

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure, which are crucial for forming hydrogen bonds. Assign partial charges to each atom using a force field like AMBER. This can be accomplished using tools like AutoDockTools.[15][16]

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens.

Causality: A properly cleaned and prepared protein structure is fundamental for accurate docking. The removal of non-essential molecules prevents interference with the docking algorithm, while the addition of hydrogens and correct charge assignment ensures that the electrostatic and hydrogen bonding interactions are accurately calculated.[15]

Ligand Preparation

The "this compound" analogues to be studied must also be meticulously prepared.

Step-by-step Protocol:

  • 2D to 3D Conversion: Sketch the 2D structures of the analogues and convert them to 3D structures using software like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization of each 3D ligand structure to obtain a low-energy conformation. This can be done using the MMFF94 or other suitable force fields.

  • Assign Charges and Define Rotatable Bonds: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This is a critical step for flexible docking and is typically handled by software like AutoDockTools.[17]

Causality: Starting with low-energy, 3D conformations of the ligands increases the efficiency and accuracy of the docking search. Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding pocket, mimicking the flexibility of the molecule in a biological system.[16]

Molecular Docking and Protocol Validation

With the prepared protein and ligands, the docking process can begin. However, it is imperative to first validate the docking protocol.

Step-by-step Protocol for Validation:

  • Redocking of the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file (e.g., risperidone from 6CM4).

  • Docking Simulation: Dock the extracted ligand back into the prepared receptor using the chosen docking software (e.g., AutoDock Vina).

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[18][19]

Step-by-step Protocol for Docking Analogues:

  • Grid Box Generation: Define a grid box that encompasses the binding site of the receptor. The dimensions of the grid box should be sufficient to allow the ligands to move and rotate freely within the active site.[20]

  • Docking Simulation: Perform the docking of each prepared analogue into the defined grid box using the validated protocol. Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space.

  • Output Analysis: The docking software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Causality: Validating the docking protocol is a non-negotiable step to ensure the reliability of the study.[18][21] If the protocol can accurately reproduce the known binding mode of a ligand, it provides confidence that the predicted poses for the new analogues are also plausible.

Part 2: Data Presentation and Comparative Analysis

The output of the docking simulations provides a wealth of quantitative and qualitative data that must be systematically analyzed and presented.

Quantitative Data Summary

The primary quantitative output from a docking study is the binding affinity, typically expressed in kcal/mol. This data should be tabulated for easy comparison across the series of analogues.

Table 1: Comparative Docking Results of this compound Analogues against the Dopamine D2 Receptor

Analogue IDModification on Piperazine RingBinding Affinity (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Key Interacting Residues
Parent -H-8.50.58Asp114, Ser193, Phe389
Analogue 1 -4-Fluorophenyl-9.20.19Asp114, Ser193, Phe389, Trp386
Analogue 2 -2-Methoxyphenyl-8.80.38Asp114, Ser193, Phe389, His393
Analogue 3 -3,4-Dichlorophenyl-9.50.11Asp114, Ser193, Phe389, Val115
Reference Risperidone-10.10.04Asp114, Ser193, Phe389, Trp386

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Qualitative Visual Analysis

Visual inspection of the docked poses provides invaluable insights into the specific molecular interactions that contribute to the binding affinity. This is best accomplished using visualization software like PyMOL or Chimera.[3][12][14][22][23][24]

G cluster_ligand Analogue 3 cluster_receptor Dopamine D2 Receptor Piperazine_N Piperazine N+ Asp114 Asp114 Piperazine_N->Asp114 Ionic Interaction Carbonyl_O Carbonyl O Ser193 Ser193 Carbonyl_O->Ser193 H-bond Dichlorophenyl Dichlorophenyl Phe389 Phe389 Dichlorophenyl->Phe389 Pi-Pi Stacking Val115 Val115 Dichlorophenyl->Val115 Hydrophobic

Caption: A schematic representation of the key binding interactions of a hypothetical high-affinity analogue within the Dopamine D2 receptor active site.

Analysis of Interactions:

  • Ionic Interactions: The protonated nitrogen of the piperazine ring commonly forms a crucial salt bridge with a conserved aspartate residue in the third transmembrane helix (TM3) of aminergic GPCRs, such as Asp114 in the D2 receptor.[25]

  • Hydrogen Bonding: The carbonyl oxygen of the methanone linker can act as a hydrogen bond acceptor, interacting with polar residues like serines in the binding pocket (e.g., Ser193).

  • Hydrophobic and Aromatic Interactions: The substituted phenyl ring on the piperazine moiety can engage in hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine and tryptophan (e.g., Phe389), contributing significantly to binding affinity.

By comparing the interaction patterns of the different analogues, researchers can rationalize the observed differences in binding affinities and establish a structure-activity relationship (SAR). For instance, the addition of electron-withdrawing groups on the phenyl ring, as in Analogue 3, may enhance pi-pi stacking interactions, leading to a more favorable binding energy.

Conclusion

This guide has outlined a rigorous and scientifically sound methodology for conducting comparative docking studies of "this compound" analogues. By adhering to the principles of meticulous preparation, protocol validation, and systematic data analysis, researchers can generate high-quality in silico data to guide the design and optimization of novel CNS-active compounds. It is crucial to remember that molecular docking is a predictive tool, and promising in silico results should always be validated through subsequent in vitro and in vivo experimental studies.[8][21]

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of Piperazin-1-yl-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the piperazine moiety is a cornerstone of medicinal chemistry, valued for its versatile scaffold and presence in a multitude of clinically successful drugs.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, targeting everything from central nervous system (CNS) disorders to infectious diseases.[3][4] The compound at the center of this guide, "Piperazin-1-yl-piperidin-1-yl-methanone," represents a chemical entity combining the well-established piperazine ring with a piperidine-methanone substituent. This unique structural amalgamation necessitates a thorough investigation of its target engagement and potential for off-target interactions, a process known as cross-reactivity profiling.

This guide provides a comprehensive framework for characterizing the selectivity of this compound. We will delve into the rationale behind target selection for screening, present a detailed experimental workflow for assessing cross-reactivity, and offer a comparative analysis against hypothetical alternative compounds. The methodologies described herein are designed to provide a robust and self-validating system for researchers, scientists, and drug development professionals to assess the therapeutic potential and safety liabilities of novel chemical matter.

The Rationale for Broad-Spectrum Profiling

The piperazine scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] Derivatives have been shown to modulate G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[2][5][6] Specifically, piperazine-containing compounds frequently exhibit activity at dopaminergic, serotonergic, and adrenergic receptors, which explains their prevalence in antipsychotic and antidepressant medications.[5][6] Furthermore, some piperazine derivatives have been identified as inhibitors of enzymes like monoacylglycerol lipase (MAGL) or as antagonists for receptors such as the cannabinoid CB1 receptor.[7][8][9][10][11]

Given this promiscuous nature of the parent scaffold, a comprehensive cross-reactivity profiling campaign for a novel derivative like this compound is not merely a suggestion but a critical step in preclinical development. Early identification of off-target activities can mitigate the risk of unforeseen side effects and guide lead optimization efforts toward enhanced selectivity.[1]

Experimental Design for Cross-Reactivity Profiling

A robust cross-reactivity assessment should employ a tiered approach, beginning with broad screening and progressing to more focused functional assays for any identified "hits."

Tier 1: Broad Target Binding Screen

The initial step involves screening the test compound against a large panel of receptors, ion channels, and enzymes at a single, high concentration (e.g., 10 µM). This provides a panoramic view of potential interactions. A commercially available panel, such as the Eurofins SafetyScreen44™ or a similar service, is typically employed for this purpose.

Tier 2: Dose-Response Affinity Determination

For any targets where significant binding (>50% inhibition) is observed in the initial screen, full dose-response curves are generated to determine the binding affinity (Ki or IC50). This quantitative analysis allows for the ranking of on-target and off-target potencies.

Tier 3: Functional Activity Assessment

Binding to a target does not always translate to a functional effect. Therefore, it is crucial to perform functional assays for the most potent off-target interactions. These assays will determine whether the compound acts as an agonist, antagonist, or inverse agonist at a given receptor, or as an inhibitor or activator of an enzyme.

Comparative Analysis with Alternative Compounds

To contextualize the selectivity profile of this compound, it is essential to compare it with other relevant compounds. For this hypothetical guide, we will compare it against two well-characterized molecules:

  • Haloperidol: A conventional antipsychotic with high affinity for the dopamine D2 receptor but also significant off-target effects on other receptors, representing a "dirtier" drug profile.

  • Compound X: A hypothetical, highly selective dopamine D2 receptor antagonist with minimal off-target activity, representing an idealized "clean" drug profile.

Hypothetical Data Presentation

The following tables summarize hypothetical data from our proposed cross-reactivity profiling campaign.

Table 1: Primary Target and Key Off-Target Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2AAlpha-1 AdrenergicHistamine H1Muscarinic M1
This compound15250800>10,000>10,000
Haloperidol1.51020501,200
Compound X5>10,000>10,000>10,000>10,000

Table 2: Functional Activity at Key Off-Target Receptors

CompoundSerotonin 5-HT2A (IC50, nM)Functional EffectAlpha-1 Adrenergic (IC50, nM)Functional Effect
This compound350Antagonist1,200Antagonist
Haloperidol25Antagonist30Antagonist
Compound X>10,000N/A>10,000N/A

From this hypothetical data, we can infer that this compound is a potent dopamine D2 receptor ligand with moderate off-target activity at the serotonin 5-HT2A receptor and weak activity at the alpha-1 adrenergic receptor. Its selectivity profile is significantly cleaner than that of Haloperidol but not as pristine as the idealized Compound X.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor
  • Materials:

    • Cell membranes expressing recombinant human dopamine D2 receptors.

    • [3H]-Spiperone (radioligand).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Test compounds and reference compounds (Haloperidol, Compound X).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate compound dilution, 50 µL of [3H]-Spiperone (final concentration ~0.2 nM), and 50 µL of cell membrane suspension (20 µg protein/well).

    • For non-specific binding determination, use a high concentration of a competing ligand (e.g., 10 µM Haloperidol).

    • Incubate the plates at room temperature for 60 minutes.

    • Harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the Ki using non-linear regression analysis.

Calcium Flux Functional Assay for Serotonin 5-HT2A Receptor
  • Materials:

    • CHO-K1 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Serotonin (agonist).

    • Test compounds.

    • 96-well black, clear-bottom microplates.

    • Fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes (for antagonist mode).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a solution of serotonin (at a concentration that elicits ~80% of the maximal response, EC80) into the wells.

    • Measure the change in fluorescence over time.

    • Calculate the percent inhibition of the serotonin response by the test compounds and determine the IC50 using non-linear regression.

Visualizing the Workflow and Potential Pathways

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Affinity Determination cluster_2 Tier 3: Functional Characterization a This compound b Broad Panel Radioligand Binding Screen (e.g., SafetyScreen44™) @ 10 µM a->b c Identify Hits (>50% Inhibition) b->c d Dose-Response Curve Generation (Ki Determination) c->d e Select Potent Off-Targets d->e f Functional Assays (e.g., Calcium Flux, cAMP) e->f g Determine Agonist/Antagonist Activity f->g h Comprehensive Profile g->h Final Selectivity Profile

G

Conclusion

The comprehensive cross-reactivity profiling of a novel chemical entity such as this compound is a cornerstone of modern, safety-conscious drug discovery. The methodologies and comparative framework outlined in this guide provide a clear path for researchers to thoroughly characterize the selectivity of their compounds. By understanding both on-target potency and off-target liabilities, development teams can make informed decisions, optimize lead candidates, and ultimately increase the probability of advancing safer and more effective therapeutics to the clinic. The inherent versatility of the piperazine scaffold is both a promise and a challenge, and only through rigorous, systematic profiling can its full therapeutic potential be responsibly unlocked.[1][2]

References

A Comparative Guide to Confirming the Binding Mode of Piperazin-1-yl-piperidin-1-yl-methanone to its Target

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Initial research indicates that the "piperazin-1-yl-methanone" core is versatile. Derivatives have been developed as inhibitors for targets like Monoacylglycerol Lipase (MAGL)[1][2] and as inverse agonists for the Cannabinoid CB1 receptor.[3][4] Given this diversity, this guide will not assume a single target but will instead present a universally applicable workflow for confirming the binding mode of a novel compound from this chemical class to its specific protein target.

The central tenet of modern drug discovery is that understanding how a molecule binds is as critical as knowing that it binds. A definitive binding mode enables structure-based drug design, clarifies the mechanism of action, and ultimately de-risks clinical progression. This guide details a multi-pronged approach, from initial computational hypotheses to high-resolution structural validation and confirmation in a cellular context.

The Foundational Step: Generating a Hypothesis with In Silico Docking

Before committing to resource-intensive experimental work, computational modeling provides an essential hypothesis-generating framework. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.

Causality Behind the Choice: Docking is a rapid, cost-effective method to explore the conformational space of the ligand-protein interaction. It prioritizes experimental efforts by identifying key putative interactions (e.g., hydrogen bonds, hydrophobic contacts) that can then be systematically tested.

Workflow:

  • Preparation: Obtain or model high-quality 3D structures of the target protein (e.g., from the Protein Data Bank or via homology modeling) and the ligand, "Piperazin-1-yl-piperidin-1-yl-methanone."

  • Grid Generation: Define the search space on the protein, typically centered around a known active or allosteric site.

  • Docking Execution: Use algorithms (e.g., AutoDock, Glide, GOLD) to systematically fit the ligand into the defined site, scoring each pose based on a force field.

  • Analysis: Analyze the top-scoring poses to identify a consensus binding mode and the key interacting residues. This forms the primary hypothesis to be validated experimentally.

Quantifying the Interaction: Biophysical Approaches

A predicted interaction must be confirmed and quantified. Biophysical techniques provide direct, label-free measurement of binding affinity, kinetics, and thermodynamics, serving as the first experimental validation of the computational model.[5][6][7]

Surface Plasmon Resonance (SPR): Measuring Kinetics

SPR is a highly sensitive optical technique for monitoring molecular interactions in real-time.[8][9] It is invaluable for both primary screening of fragment libraries and for validating hits.[8][9][10][11][12]

Expert Insight: SPR's primary advantage is its ability to deliver kinetic data—the association rate (kₐ) and dissociation rate (kₑₓ)—in addition to the equilibrium dissociation constant (Kₑ). This provides a deeper understanding of the binding event; for example, a compound with a slow dissociation rate may have a prolonged pharmacodynamic effect.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently attach the purified target protein to the surface of a sensor chip.

  • Analyte Injection: Flow a series of concentrations of "this compound" (the analyte) across the sensor surface.

  • Data Acquisition: Monitor the change in refractive index at the surface, which is proportional to the mass bound. This generates real-time association and dissociation curves.

  • Analysis: Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir) to determine kₐ, kₑₓ, and calculate Kₑ (kₑₓ/kₐ).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14][15][16]

Trustworthiness: ITC is considered the gold standard because it is a true in-solution technique requiring no modification or immobilization of the interactants.[13] It directly measures the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n), from which the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[14] This thermodynamic signature is crucial for lead optimization.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare the purified protein in the sample cell and the ligand in the injection syringe in an identical, well-matched buffer to minimize heats of dilution.[14][15] Degas samples thoroughly.

  • Titration: Perform a series of small, precise injections of the ligand into the protein solution while maintaining a constant temperature.

  • Heat Measurement: A sensitive calorimeter measures the minute heat changes after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.[13]

Mapping the Binding Site: High-Resolution Structural Techniques

While SPR and ITC confirm if and how strongly a compound binds, structural biology techniques reveal where it binds at an atomic level.

X-Ray Crystallography: The Atomic Blueprint

X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of a protein-ligand complex.[17][18][19][20] It provides unambiguous evidence of the binding site, the ligand's conformation, and the specific atomic interactions that stabilize the complex.[17][19][21]

Expert Insight: Obtaining a co-crystal structure is a pivotal moment in a drug discovery campaign. It validates (or refutes) the docking model and provides a precise blueprint for rational, structure-based design to improve potency and selectivity.[19][21]

Experimental Protocol: X-Ray Crystallography
  • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature) to find those under which the purified protein-ligand complex forms well-ordered crystals.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron) and collect the resulting diffraction pattern.

  • Structure Solution: Process the diffraction data to calculate an electron density map.

  • Model Building and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine it to achieve the best fit with the experimental data.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping in Solution

NMR spectroscopy is a powerful complementary technique that can identify the binding site and characterize interactions directly in solution, avoiding the potential artifacts of crystallization.[22][23][24]

Trustworthiness: NMR is particularly adept at studying low-affinity interactions, which are often difficult to characterize by other means.[22] Techniques like Chemical Shift Perturbation (CSP) mapping provide a "fingerprint" of the binding event on the protein backbone. Residues in or near the binding site experience changes in their chemical environment upon ligand binding, causing their corresponding peaks in an HSQC spectrum to shift.[24]

Experimental Protocol: NMR Chemical Shift Perturbation (CSP)
  • Sample Preparation: Produce an isotopically labeled (¹⁵N and/or ¹³C) sample of the purified target protein.

  • Reference Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum shows one peak for each backbone amide proton (except proline).[22]

  • Titration: Add increasing concentrations of "this compound" to the protein sample and acquire an HSQC spectrum at each step.

  • Analysis: Overlay the spectra and identify the peaks that shift or broaden upon ligand addition. Map these perturbed residues onto the protein's 3D structure to delineate the binding site.[24]

Confirming Target Engagement in a Cellular Context

The ultimate validation is to demonstrate that the compound binds its intended target within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA): Proving Intracellular Binding

CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[25][26] When a ligand binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. CETSA measures this change in thermal stability inside intact cells.[26][27][28]

Causality Behind the Choice: This assay is critical because it bridges the gap between in vitro biophysics and in situ biology. It confirms that the compound can penetrate the cell membrane, reach its target in the cytoplasm or nucleus, and engage it in a physiologically relevant environment.[25]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Treatment: Incubate intact cells with either the vehicle control or "this compound" at various concentrations.

  • Heating: Heat aliquots of the treated cells across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[26]

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific detection method like Western blotting or mass spectrometry.[28]

  • Analysis: Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparison of Methodologies

Technique Key Information Provided Strengths Limitations
Molecular Docking Predicted binding pose, estimated affinityFast, low-cost, hypothesis-generatingPredictive, requires experimental validation
Surface Plasmon Resonance (SPR) Binding kinetics (kₐ, kₑₓ), affinity (Kₑ)Real-time, high sensitivity, low sample consumption[8]Requires protein immobilization, potential for artifacts
Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS), affinity (Kₐ), stoichiometry (n)Label-free, in-solution, direct measurement of heat[16]Requires larger amounts of pure sample, lower throughput
X-Ray Crystallography High-resolution 3D structure of the complex"Gold standard" for binding mode, atomic detail[20]Requires protein crystallization, can be time-consuming
NMR Spectroscopy Binding site mapping, affinity, solution dynamicsIn-solution, good for weak binders, dynamic information[22][24]Requires isotopically labeled protein, size limitations
Cellular Thermal Shift Assay (CETSA) Intracellular target engagement, thermal stabilizationIn-cell/in-vivo context, confirms bioavailability[26]Indirect, requires a specific antibody or detection method

Integrated Workflow for Binding Mode Confirmation

A robust confirmation of a binding mode relies on the convergence of evidence from multiple, orthogonal techniques. The following workflow illustrates a logical progression from hypothesis to high-confidence validation.

G cluster_0 In Silico & In Vitro cluster_1 In Situ / Cellular A 1. Computational Docking (Hypothesis Generation) B 2. ITC / SPR (Confirm Binding & Quantify Affinity) A->B Validate Prediction C 3. NMR (CSP Mapping) (Map Binding Site in Solution) B->C Inform Concentrations D 4. X-Ray Crystallography (High-Resolution Structure) C->D Cross-validate Binding Site E 5. CETSA (Confirm Target Engagement in Cells) D->E Confirm Relevance of Structure F 6. Site-Directed Mutagenesis + Functional Assay D->F Guide Mutations E->F Guide Mutations G High-Confidence Binding Mode F->G Functional Validation

Caption: Integrated workflow for binding mode validation.

Conclusion

Confirming the binding mode of a novel compound like "this compound" is a multi-step, iterative process that demands scientific rigor and the strategic application of complementary techniques. By integrating computational predictions with quantitative biophysical measurements (SPR, ITC), high-resolution structural data (X-ray, NMR), and cellular target engagement assays (CETSA), researchers can build an unassailable case for a specific mechanism of action. This hierarchical approach not only provides definitive validation but also furnishes the deep mechanistic insights required to accelerate the transformation of a chemical hit into a rationally optimized clinical candidate.

References

Navigating the ADME Labyrinth: A Comparative Guide to Piperazin-1-yl-piperidin-1-yl-methanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the journey of a promising molecule from a lab bench to a life-saving therapeutic is fraught with challenges. A significant hurdle lies in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which ultimately determine a drug's efficacy and safety. The piperazine and piperidine rings are ubiquitous scaffolds in medicinal chemistry, prized for their ability to confer favorable pharmacokinetic characteristics.[1] This guide delves into the comparative ADME properties of a series of hypothetical derivatives built around the "Piperazin-1-yl-piperidin-1-yl-methanone" core, providing a framework for researchers to rationally design molecules with improved drug-like qualities.

The inherent properties of the piperazine ring, such as its two basic nitrogen atoms, often lead to enhanced aqueous solubility and oral bioavailability.[2][3][4] However, these nitrogen atoms also present potential sites for metabolism, primarily through cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of active or toxic metabolites.[1] Understanding the interplay between structural modifications and their impact on ADME parameters is therefore paramount.

This guide will explore key in vitro ADME assays, detailing their underlying principles and experimental protocols. We will then apply this understanding to a comparative analysis of our hypothetical derivatives, illustrating how subtle chemical changes can profoundly influence a compound's pharmacokinetic profile.

The Core Scaffold and its Hypothetical Derivatives

Our investigation centers on the parent molecule, (Piperazin-1-yl)(piperidin-1-yl)methanone (Compound A), and a series of rationally designed derivatives. These derivatives feature modifications aimed at modulating key physicochemical properties and addressing potential metabolic liabilities.

Compound IDStructureRationale for Modification
Compound A This compoundParent Scaffold
Compound B (4-Methylpiperazin-1-yl)(piperidin-1-yl)methanoneIntroduction of a small alkyl group to assess impact on basicity and potential for N-dealkylation.
Compound C (4-(tert-Butyl)piperazin-1-yl)(piperidin-1-yl)methanoneAddition of a bulky group to sterically hinder N-dealkylation and potentially improve metabolic stability.
Compound D (4-Hydroxypiperidin-1-yl)(piperazin-1-yl)methanoneIntroduction of a polar hydroxyl group to increase hydrophilicity and assess its effect on permeability.
Compound E (4-Fluoropiperidin-1-yl)(piperazin-1-yl)methanoneIncorporation of a fluorine atom to modulate lipophilicity and potentially block a site of metabolism.

Key In Vitro ADME Assays: A Comparative Analysis

A suite of in vitro ADME assays is crucial for the early-stage characterization of drug candidates, providing essential data to guide lead optimization.[5][6] We will now examine several of these assays in the context of our hypothetical derivatives.

Aqueous Solubility

Importance: Adequate aqueous solubility is a prerequisite for oral absorption. Poorly soluble compounds can suffer from low bioavailability and may require complex formulations. The piperazine moiety generally imparts good solubility.[2][4]

Experimental Protocol: Kinetic Solubility Assay

  • A high-concentration stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.

  • A small volume of the stock solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final nominal concentration.

  • The solution is shaken for a defined period (e.g., 2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.

  • The samples are then filtered or centrifuged to remove any precipitate.

  • The concentration of the compound remaining in the supernatant is determined by a suitable analytical method, such as LC-MS/MS.[7]

Comparative Analysis of Derivatives:

Compound IDPredicted Kinetic Solubility (µM)Rationale
Compound A > 200The parent scaffold with two basic nitrogens is expected to be highly soluble.
Compound B > 200The small methyl group is unlikely to significantly impact solubility.
Compound C 150-200The bulky, lipophilic tert-butyl group may slightly decrease aqueous solubility.
Compound D > 200The addition of a polar hydroxyl group is expected to maintain or enhance solubility.
Compound E > 200The fluorine atom's effect on solubility is often context-dependent but is not expected to cause a significant decrease here.
Membrane Permeability

Importance: A drug's ability to permeate across the intestinal epithelium is critical for oral absorption. Assays like the Caco-2 permeability assay provide an in vitro model of the human intestinal barrier.[5]

Experimental Protocol: Caco-2 Permeability Assay

  • Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer with well-defined tight junctions.

  • The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen).

  • Samples are taken from the basolateral (B) side (representing the bloodstream) at various time points.

  • The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio.

  • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Comparative Analysis of Derivatives:

Compound IDPredicted Papp (A→B) (10⁻⁶ cm/s)Predicted Efflux RatioRationale
Compound A 5 - 10< 2Expected to have moderate permeability due to its polar nature.
Compound B 10 - 15< 2The methyl group increases lipophilicity, which should enhance permeability.[7]
Compound C > 15< 2The tert-butyl group significantly increases lipophilicity, likely leading to higher permeability.
Compound D < 5< 2The polar hydroxyl group is expected to decrease passive permeability.
Compound E 10 - 15< 2Fluorine can increase lipophilicity, potentially improving permeability.

Experimental Workflow for Caco-2 Permeability Assay

G cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form a confluent monolayer seed->culture add_compound Add test compound to apical (A) side culture->add_compound sample_baso Sample from basolateral (B) side at time points add_compound->sample_baso reverse_assay Perform reverse assay (B to A) to determine efflux add_compound->reverse_assay quantify Quantify compound concentration by LC-MS/MS sample_baso->quantify reverse_assay->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for determining membrane permeability using the Caco-2 assay.

Metabolic Stability

Importance: The rate at which a compound is metabolized, typically in the liver, determines its half-life and dosing regimen. The piperazine ring can be susceptible to metabolic degradation.[8][9] The liver microsome stability assay is a common method to assess this.

Experimental Protocol: Liver Microsomal Stability Assay

  • Test compound is incubated with liver microsomes (which contain CYP enzymes) and the cofactor NADPH to initiate the metabolic reaction.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a solvent like acetonitrile.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Comparative Analysis of Derivatives:

Compound IDPredicted In Vitro Half-life (t½, min)Rationale
Compound A 15 - 30The unsubstituted piperazine nitrogen is a likely site for N-dealkylation.
Compound B 30 - 60The methyl group may offer slight protection against N-dealkylation but can also be a site of metabolism itself.
Compound C > 60The bulky tert-butyl group is expected to provide significant steric hindrance, protecting the nitrogen from metabolism and improving stability.[8]
Compound D 15 - 30The hydroxyl group may become a site for glucuronidation or sulfation, potentially leading to faster clearance.
Compound E 30 - 60Fluorine substitution at a potential site of metabolism on the piperidine ring can block oxidation, thereby improving stability.[9]

Structure-Metabolic Stability Relationship

G cluster_structure Structural Modification cluster_property Predicted ADME Property A Compound A Unsubstituted Piperazine stability_low Lower Metabolic Stability Susceptible to N-dealkylation A:f0->stability_low leads to C Compound C Bulky t-Butyl Group stability_high Higher Metabolic Stability Steric hindrance at N C:f0->stability_high leads to E Compound E Fluorinated Piperidine stability_improved Improved Metabolic Stability Blocked site of oxidation E:f0->stability_improved leads to

Caption: Impact of structural modifications on predicted metabolic stability.

Conclusion: A Strategic Approach to ADME Optimization

The "this compound" scaffold offers a versatile starting point for the design of novel therapeutics. However, as with any chemical series, careful consideration of ADME properties is essential for success. This guide has demonstrated how rational structural modifications, guided by an understanding of fundamental ADME principles, can be used to improve the drug-like properties of a molecule.

By employing a systematic approach of in vitro ADME profiling, researchers can identify potential liabilities early in the drug discovery process. For instance, while the addition of a bulky group in Compound C is predicted to enhance metabolic stability, it may also slightly decrease solubility. This highlights the multi-parameter optimization challenge that is central to medicinal chemistry. The strategic use of techniques like fluorination (Compound E) can block metabolic "soft spots" while favorably modulating physicochemical properties.[9]

Ultimately, the selection of a candidate for further development will depend on a holistic assessment of its entire ADME profile, in conjunction with its pharmacological activity. The principles and methodologies outlined in this guide provide a robust framework for making these critical decisions, paving the way for the development of safer and more effective medicines.

References

A Comparative In Vivo Validation Guide for Novel Piperazine-Piperidine Class Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Atypicality in Psychosis Treatment

The therapeutic landscape for psychotic disorders has been shaped by the pursuit of "atypicality"—a pharmacological profile that balances potent efficacy against the positive symptoms of psychosis with a minimal burden of extrapyramidal side effects (EPS) and an improved impact on negative and cognitive symptoms. The piperazine-piperidine chemical scaffold has emerged as a promising framework for developing novel antipsychotic agents. This guide provides a comprehensive framework for the preclinical validation of a novel investigational compound, Pip-Pip-M1 , a (Piperazin-1-yl-piperidin-1-yl-methanone) derivative, in established animal models.

Our hypothetical lead candidate, Pip-Pip-M1, has been designed based on a multi-target occupancy strategy, a hallmark of many successful atypical antipsychotics.[1][2][3] In vitro receptor binding assays have characterized Pip-Pip-M1 as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, with a high affinity for 5-HT2A over D2 receptors, and a partial agonist at serotonin 5-HT1A receptors. This profile suggests the potential for robust antipsychotic efficacy with a favorable side-effect profile.

This guide will objectively compare the preclinical in vivo performance of Pip-Pip-M1 against two widely prescribed atypical antipsychotics, Risperidone and Aripiprazole , which serve as invaluable benchmarks due to their distinct clinical profiles. Risperidone is a potent D2/5-HT2A antagonist, while Aripiprazole exhibits a unique mechanism as a D2 partial agonist and 5-HT1A partial agonist.[1]

The Mechanistic Rationale: A Multi-Receptor Approach

The therapeutic hypothesis for Pip-Pip-M1 is grounded in the synergistic modulation of key neurotransmitter systems implicated in schizophrenia. The balance of D2 antagonism and 5-HT2A antagonism is believed to underlie the efficacy of many atypical antipsychotics, with 5-HT2A blockade potentially mitigating the EPS associated with D2 blockade in the nigrostriatal pathway and improving negative symptoms.[2] Furthermore, 5-HT1A partial agonism is thought to contribute to antidepressant, anxiolytic, and cognitive-enhancing effects by modulating dopamine and serotonin release in cortical and limbic regions.[4][5]

Below is a diagram illustrating the proposed signaling pathways modulated by Pip-Pip-M1.

Signaling_Pathways cluster_0 Pip-Pip-M1 cluster_1 Target Receptors cluster_2 Downstream Signaling Cascades cluster_3 Cellular & Therapeutic Effects PipPipM1 Pip-Pip-M1 D2R Dopamine D2R PipPipM1->D2R Antagonist HT2AR Serotonin 5-HT2AR PipPipM1->HT2AR Antagonist HT1AR Serotonin 5-HT1AR PipPipM1->HT1AR Partial Agonist AC_cAMP ↓ Adenylyl Cyclase ↓ cAMP ↓ PKA D2R->AC_cAMP Gi/o coupled PLC_IP3_DAG ↓ PLC ↓ IP3 & DAG ↓ Ca²⁺ & PKC HT2AR->PLC_IP3_DAG Gq/11 coupled HT1AR->AC_cAMP Gi/o coupled GIRK_Ca ↑ K⁺ (GIRK) Efflux ↓ Ca²⁺ Influx HT1AR->GIRK_Ca Gi/o coupled Antipsychotic Antipsychotic Efficacy AC_cAMP->Antipsychotic Low_EPS Reduced EPS Liability AC_cAMP->Low_EPS PLC_IP3_DAG->Antipsychotic PLC_IP3_DAG->Low_EPS Cognitive_Enhancement Cognitive Enhancement GIRK_Ca->Cognitive_Enhancement

Caption: Proposed multi-target signaling cascade of Pip-Pip-M1.

Comparative In Vivo Efficacy and Safety Assessment

The following section details the experimental workflows and comparative data for validating the bioactivity of Pip-Pip-M1 in established rodent models.

Sensorimotor Gating: The Prepulse Inhibition (PPI) Model

Deficits in sensorimotor gating, the ability to filter out irrelevant sensory information, are a core feature of schizophrenia. The PPI of the acoustic startle reflex is a translational measure of this process.[6] Atypical antipsychotics are expected to reverse PPI deficits induced by psychotomimetic agents like the NMDA receptor antagonist, MK-801.[7]

PPI_Workflow cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Treatment & Challenge cluster_2 Phase 3: PPI Testing Acclimation Acclimate rats to testing room (60 min) Habituation Habituate to startle chamber (5 min, 70 dB background noise) Acclimation->Habituation Baseline Baseline PPI session (Pulse & Prepulse trials) Habituation->Baseline Treatment Administer Vehicle, Pip-Pip-M1, Risperidone, or Aripiprazole (i.p.) Baseline->Treatment Challenge Administer MK-801 (0.15 mg/kg, s.c.) 30 min post-treatment Treatment->Challenge Testing Place in startle chamber 15 min post-challenge PPI_Session Run PPI session: - Pulse-alone (120 dB) - Prepulse (74, 82, 90 dB) + Pulse - No stimulus trials Testing->PPI_Session Data_Analysis Calculate %PPI = 100 * [(Pulse Alone - Prepulse+Pulse) / Pulse Alone] PPI_Session->Data_Analysis

Caption: Experimental workflow for the Prepulse Inhibition test.

Treatment GroupDose (mg/kg, i.p.)Mean %PPI (at 82 dB prepulse)
Vehicle + Saline-65 ± 5
Vehicle + MK-801 (0.15)-25 ± 4
Pip-Pip-M1 + MK-8011.050 ± 6
Pip-Pip-M1 + MK-8013.062 ± 5**
Risperidone + MK-8010.548 ± 5
Aripiprazole + MK-8014.055 ± 7
Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle + MK-801 group.
Cognitive Function: The Novel Object Recognition (NOR) Test

Cognitive impairment is a significant contributor to the functional deficits in schizophrenia. The NOR test assesses recognition memory in rodents, a domain often impaired in the disorder.[8][9] This model relies on the innate tendency of rodents to explore novel objects more than familiar ones.

NOR_Workflow cluster_0 Day 1: Habituation cluster_1 Day 2: Training (T1) cluster_2 Day 2: Testing (T2) Habituation_NOR Habituate mouse to empty open-field arena (10 min) Treatment_NOR Administer Vehicle, Pip-Pip-M1, Risperidone, or Aripiprazole (i.p.) Training_Session Place mouse in arena with two identical objects (10 min) Treatment_NOR->Training_Session 60 min prior Testing_Session Replace one object with a novel one. Place mouse in arena (5 min) Training_Session->Testing_Session 1-hour delay Data_Analysis_NOR Calculate Discrimination Index (DI) = (T_novel - T_familiar) / (T_novel + T_familiar) Testing_Session->Data_Analysis_NOR

Caption: Experimental workflow for the Novel Object Recognition test.

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (DI)
Vehicle-0.15 ± 0.05
Pip-Pip-M1 1.00.35 ± 0.06
Pip-Pip-M1 3.00.48 ± 0.07**
Risperidone0.50.25 ± 0.05
Aripiprazole1.00.42 ± 0.08
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle group.
Extrapyramidal Side Effect Liability: The Catalepsy Bar Test

A key differentiator for atypical antipsychotics is a reduced liability for EPS. The catalepsy bar test in rodents is a widely used model to predict the propensity of a compound to induce Parkinsonian-like motor rigidity.[5][10]

Catalepsy_Workflow cluster_0 Treatment cluster_1 Testing cluster_2 Data Analysis Treatment_Cat Administer Vehicle, Pip-Pip-M1, Risperidone, or Aripiprazole (i.p.) Test_30 30 min post-injection: Place forepaws on bar (4.5 cm high). Measure descent latency (max 180s) Treatment_Cat->Test_30 Test_60 60 min post-injection: Repeat measurement Test_30->Test_60 Test_90 90 min post-injection: Repeat measurement Test_60->Test_90 Data_Analysis_Cat Record mean latency to descend at each time point Test_90->Data_Analysis_Cat

Caption: Experimental workflow for the Catalepsy Bar Test.

Treatment GroupDose (mg/kg, i.p.)Mean Catalepsy Latency at 60 min (seconds)
Vehicle-5 ± 2
Pip-Pip-M1 3.015 ± 5
Pip-Pip-M1 10.035 ± 8
Risperidone1.095 ± 12**
Aripiprazole10.025 ± 7
Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle group.

Detailed Experimental Protocols

Prepulse Inhibition (PPI) Test Protocol
  • Apparatus: Use standard acoustic startle chambers (e.g., SR-LAB, San Diego Instruments) housed in sound-attenuating cabinets. Calibrate the sensor platform daily.

  • Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place the rat in the startle chamber and allow a 5-minute habituation period with a 70 dB background white noise, which continues throughout the session.

  • Treatment and Challenge: Administer the test compound (Pip-Pip-M1, risperidone, aripiprazole) or vehicle via intraperitoneal (i.p.) injection. After 30 minutes, administer MK-801 (0.15 mg/kg) or saline subcutaneously (s.c.).

  • Testing Session: 15 minutes after the second injection, begin the test session. The session consists of pulse-alone trials (120 dB, 40 ms duration), prepulse + pulse trials (prepulse of 74, 82, or 90 dB for 20 ms, followed by a 100 ms delay, then the 120 dB pulse), and no-stimulus trials. Trials are presented in a pseudorandom order with a variable inter-trial interval (average 15 s).

  • Data Analysis: The startle amplitude is measured as the maximal response during a 65 ms window following the pulse. The percent PPI is calculated for each prepulse intensity: %PPI = 100 * [(mean startle on pulse-alone trials) – (mean startle on prepulse+pulse trials)] / (mean startle on pulse-alone trials).

Novel Object Recognition (NOR) Test Protocol
  • Apparatus: A square open-field arena (e.g., 40x40x40 cm) made of non-porous material. Objects should be of similar size but different shapes and textures, and heavy enough that the mice cannot displace them.

  • Habituation (Day 1): Place each mouse individually into the empty arena and allow it to explore freely for 10 minutes.

  • Training (T1, Day 2): Administer the test compound or vehicle 60 minutes before the training session. Place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore for 10 minutes. Record the time spent exploring each object (nosing or touching the object within 2 cm).

  • Testing (T2, Day 2): After a 1-hour inter-trial interval, return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar and novel objects.

  • Data Analysis: Calculate the Discrimination Index (DI) as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Catalepsy Bar Test Protocol
  • Apparatus: A horizontal metal or wooden bar, approximately 1 cm in diameter, elevated 4.5 cm from a flat surface.

  • Treatment: Administer the test compound or vehicle via i.p. injection.

  • Testing: At 30, 60, and 90 minutes post-injection, gently place the mouse's forepaws on the bar.

  • Measurement: Start a stopwatch immediately and measure the time it takes for the mouse to remove both forepaws from the bar and place them on the surface below. A cut-off time of 180 seconds is typically used.

  • Data Analysis: Record the latency to descend at each time point. An increase in latency indicates a cataleptic-like state.

Conclusion and Future Directions

The in vivo data presented in this guide provide a strong preclinical rationale for the continued development of Pip-Pip-M1 as a novel atypical antipsychotic. The compound demonstrated robust efficacy in reversing sensorimotor gating deficits and improving recognition memory, comparable or superior to the established antipsychotic, aripiprazole. Crucially, Pip-Pip-M1 exhibited a significantly lower liability for inducing catalepsy compared to risperidone, suggesting a reduced risk of extrapyramidal side effects.

This comprehensive in vivo characterization is a critical step in the drug development pipeline. The experimental paradigms and comparative data outlined herein provide a validated, self-consistent framework for researchers and drug development professionals to assess the therapeutic potential of novel piperazine-piperidine derivatives and other candidate antipsychotics. Further studies should focus on long-term efficacy, metabolic side-effect profiling, and pharmacokinetic/pharmacodynamic modeling to fully elucidate the clinical potential of Pip-Pip-M1.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Piperazin-1-yl-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of your work is intrinsically linked to the safety and precision of your protocols. Handling novel chemical entities like Piperazin-1-yl-piperidin-1-yl-methanone demands a meticulous approach, not only in its application but, just as critically, in its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

I. Hazard Profile and Core Safety Principles

Based on analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with its constituent moieties:

  • Piperazine Derivatives: Known to cause severe skin burns, eye damage, and potential allergic skin or respiratory reactions.[2][4]

  • Piperidine Derivatives: Can be flammable, corrosive, and toxic if inhaled, ingested, or absorbed through the skin.[3][5][6]

Therefore, it is imperative to handle this compound with the assumption that it may be corrosive, toxic, and a sensitizer. All waste generated, including contaminated personal protective equipment (PPE) and labware, must be considered hazardous waste.

Table 1: Essential Safety and Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and potential fumes that can cause serious eye irritation or damage.[1][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can lead to irritation, burns, or systemic absorption.[8]
Body Protection Chemical-resistant lab coat.Protects against skin contact and contamination of personal clothing.[9]
Respiratory Protection To be used in a certified chemical fume hood. A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.[9]Fumes and particulates may cause respiratory irritation.[7]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to minimize risk and ensure regulatory compliance.

A. Preparation and Waste Segregation:

  • Risk Assessment: Before beginning any work, review the safety information for piperazine and piperidine-containing compounds.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Designate a Waste Container: Procure a dedicated, properly labeled hazardous waste container. The container must be made of a chemically compatible material and have a secure, leak-proof closure.[10][11]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][11] Do not use abbreviations.

B. Waste Collection:

  • Solid Waste: Carefully transfer any solid waste, such as residual compound or contaminated weighing paper and pipette tips, into the designated hazardous waste container. Avoid generating dust.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.

  • Personal Protective Equipment (PPE): All used PPE, including gloves, disposable lab coats, and any absorbent materials used for cleaning, must be disposed of as hazardous waste in the designated solid waste container.[9]

C. Decontamination:

  • Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical. Use an appropriate solvent (e.g., ethanol, isopropanol), followed by a thorough wash with soap and water.[1] All cleaning materials, such as wipes and solvent rinsates, must be disposed of as hazardous waste.

D. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Contain: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or earth.[3][9] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Clean: Thoroughly clean the spill area.

III. Storage and Final Disposal

A. On-site Storage:

  • Keep the hazardous waste container securely sealed when not in use.[12]

  • Store the container in a designated Satellite Accumulation Area (SAA), which must be inspected weekly.[13]

  • The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[12][14]

B. Professional Disposal:

  • The final disposal of chemical waste must be handled by a licensed hazardous waste disposal contractor.[9]

  • Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][15][16]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Generation & Collection cluster_procedure Procedure cluster_disposal Final Disposal start Start: Handling This compound assess Conduct Risk Assessment & Consult EHS start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container Prepare Labeled Hazardous Waste Container ppe->container waste_type Type of Waste? container->waste_type solid Solid Waste (e.g., powder, contaminated items) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid spill Spill Occurs waste_type->spill Spill decon Decontaminate Equipment waste_type->decon End of Use collect_solid Collect in Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Liquid Hazardous Waste Container liquid->collect_liquid spill_kit Use Spill Kit (Inert Absorbent) spill->spill_kit collect_decon Collect Cleaning Materials as Hazardous Waste decon->collect_decon storage Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_spill Collect Spill Debris into Solid Waste Container spill_kit->collect_spill collect_spill->storage collect_decon->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end Disposal by Licensed Hazardous Waste Contractor ehs_contact->end

References

Navigating the Unknown: A Safety-First Protocol for Handling Piperazin-1-yl-piperidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is to treat Piperazin-1-yl-piperidin-1-yl-methanone with a high degree of caution, assuming it may possess hazards characteristic of its parent chemical classes, which include but are not limited to, skin and eye irritation or corrosion, respiratory tract irritation, and potential for sensitization.

Presumed Hazard Profile & Core Precautions

Based on an analysis of analogous compounds, this compound should be handled as a substance that is potentially:

  • A skin and eye irritant, with the potential for causing severe burns. [1][2][3][4]

  • Harmful if swallowed, inhaled, or absorbed through the skin. [1][2][4]

  • A respiratory sensitizer, potentially causing allergic reactions upon inhalation. [5][6]

  • A skin sensitizer, which may lead to an allergic skin reaction upon repeated contact. [1]

Given these potential hazards, all personnel must adhere to stringent safety protocols. Do not handle this compound until all safety precautions have been read and understood.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling compounds with unknown toxicological profiles. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Ensure gloves are inspected prior to use and have an appropriate breakthrough time.To prevent skin contact, which may cause irritation, burns, or allergic reactions.[5][6][8]
Eye & Face Protection Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield should be worn over goggles when there is a significant risk of splashing.To protect eyes from dust particles and splashes, which could cause serious and potentially permanent eye damage.[1][5][9]
Skin & Body Protection A chemical-resistant lab coat. Consider flame-retardant and antistatic protective clothing.To prevent contamination of personal clothing and protect against skin contact.[5][6][9]
Respiratory Protection All handling of solid material or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.To avoid inhalation of dust or aerosols, which may cause acute respiratory irritation or lead to sensitization.[5][6][8][10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical to minimize exposure and mitigate risks. The following protocol outlines the essential steps for the safe handling of this compound.

Preparation and Engineering Controls
  • Work Area: All manipulations of the compound must be performed within a certified and properly functioning chemical fume hood.[9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

  • Pre-Use Inspection: Before beginning any work, thoroughly inspect all PPE for any signs of damage or degradation.

Handling the Compound
  • Avoid Contamination: Do not eat, drink, or smoke in any area where this compound is handled or stored.[11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Static Discharge: When handling the solid, take precautionary measures against static discharge. Use non-sparking tools where appropriate.[2][4]

  • Container Management: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[8][11]

Spill Management
  • Evacuate: In the event of a spill, immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the compound to become airborne.

  • Contain & Clean: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[9][10] Carefully collect the material into a sealed, properly labeled container for disposal. Do not allow the spillage to enter drains or water courses.[3][7][9]

Disposal Plan: Responsible End-of-Life Management

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

  • Contaminated Materials: All PPE, absorbent materials, and empty containers must be placed in a clearly labeled, sealed container designated for hazardous waste.[9]

  • Unused Compound: Dispose of any unused or waste compound through a licensed hazardous waste disposal contractor.[9]

  • Empty Containers: "Empty" containers may still retain product residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of.[9]

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_spill Spill Response prep_area Verify Fume Hood & Emergency Equipment inspect_ppe Inspect PPE for Integrity prep_area->inspect_ppe review_sds Review Protocol & (Analogous) SDS inspect_ppe->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer reaction_setup Perform Experiment weigh_transfer->reaction_setup evacuate Evacuate Area weigh_transfer->evacuate Spill Occurs decon_equip Decontaminate Equipment reaction_setup->decon_equip Experiment Complete reaction_setup->evacuate Spill Occurs dispose_waste Segregate & Dispose of Hazardous Waste decon_equip->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands contain Contain Spill with Inert Material evacuate->contain collect Collect for Disposal contain->collect collect->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazin-1-yl-piperidin-1-yl-methanone
Reactant of Route 2
Reactant of Route 2
Piperazin-1-yl-piperidin-1-yl-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.